2-Hydroxynicotinonitrile
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMBFTYRJMAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942771 | |
| Record name | 2-Hydroxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-27-9, 95907-03-2 | |
| Record name | 3-Cyano-2-pyridone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxynicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Hydroxynicotinonitrile (CAS No. 95907-03-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynicotinonitrile, also known as 2-hydroxypyridine-3-carbonitrile or 2-oxo-1H-pyridine-3-carbonitrile, is a pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridinone ring substituted with a nitrile group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| CAS Number | 95907-03-2 | N/A |
| Molecular Formula | C₆H₄N₂O | [1][2] |
| Molecular Weight | 120.11 g/mol | [1] |
| Appearance | Solid (form not specified) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the multicomponent reaction of readily available starting materials.
Experimental Protocol: General Synthesis of 2-Oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes a general method for the synthesis of substituted 2-pyridones, which can be adapted for the synthesis of this compound.
Materials:
-
An appropriate β-enaminone or a related active methylene compound
-
A cyanoacetamide derivative
-
A suitable base catalyst (e.g., piperidine, sodium ethoxide)
-
An appropriate solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Dissolve the β-enaminone and the cyanoacetamide derivative in the chosen solvent in a reaction flask.
-
Add a catalytic amount of the base to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Logical Workflow for Synthesis:
General synthetic workflow for this compound.
Biological Activity and Mechanism of Action
The 2-pyridone scaffold, particularly when functionalized with a cyano group, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities. While specific studies on this compound (CAS 95907-03-2) are limited in the provided search results, the broader class of cyanopyridone derivatives has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the antiproliferative activity of 2-oxo-pyridine derivatives against various cancer cell lines. This activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
4.1.1. Kinase Inhibition
The structural features of this compound make it a potential candidate for targeting the ATP-binding site of protein kinases. The pyridone ring can participate in hydrogen bonding interactions, a common feature in kinase-inhibitor binding.
-
VEGFR-2 and HER-2 Inhibition: Some cyanopyridone derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3] These receptors are crucial in angiogenesis and tumor cell proliferation, respectively, making them important targets in oncology.
VEGFR-2 Signaling Pathway and Point of Inhibition:
Potential inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity
Derivatives of 2-amino-3-cyanopyridine have been screened for their antibacterial and antifungal activities. Some compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action in these cases is not well-defined but may involve interference with essential cellular processes in the microorganisms.
Experimental Protocols for Biological Assays
The following are general protocols that can be adapted to evaluate the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow for Cytotoxicity Screening:
Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP (Adenosine triphosphate)
-
A suitable substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the kinase, the substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or ATP consumed) using the detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
Conclusion
This compound (CAS No. 95907-03-2) is a heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While specific biological data for this exact molecule is not extensively detailed in the public domain, the known activities of related cyanopyridone derivatives strongly suggest its potential as an anticancer agent, possibly through the inhibition of key protein kinases like VEGFR-2 and HER-2, as well as a candidate for antimicrobial drug discovery. Further detailed experimental investigation into its synthesis, physicochemical characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on the study of this intriguing molecule.
References
In-Depth Technical Guide to 2-Hydroxynicotinonitrile and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxynicotinonitrile, a versatile heterocyclic compound, and its derivatives, with a focus on their synthesis, biological activities, and potential applications in drug discovery and development. This document details experimental methodologies, quantitative biological data, and explores the underlying signaling pathways implicated in their mechanism of action.
Chemical Identity and Synonyms
This compound is a pyridine derivative characterized by a hydroxyl group at the 2-position and a nitrile group at the 3-position. It exists in tautomeric equilibrium with its pyridone form, 2-oxo-1,2-dihydropyridine-3-carbonitrile, which is the predominant form. Due to this tautomerism and varied naming conventions, the compound is known by several synonyms.
Synonyms for this compound:
-
3-Cyano-2-pyridinol[1]
-
3-Cyano-2-pyridone[1]
-
2-Hydroxy-3-cyanopyridine[1]
-
2-Hydroxypyridine-3-carbonitrile[1]
-
1,2-Dihydro-2-oxo-3-pyridinecarbonitrile[1]
-
3-Cyano-2(1H)-pyridinone[1]
-
Nicotinonitrile, 1,2-dihydro-2-oxo-
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 20577-27-9 | [1][2] |
| Molecular Formula | C6H4N2O | [1][2] |
| Molecular Weight | 120.11 g/mol | [1][2] |
| Appearance | White to beige solid | [3] |
| Melting Point | 224-226 °C | [1] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) | [1] |
| IUPAC Name | 2-oxo-1,2-dihydropyridine-3-carbonitrile | [2] |
Synthesis of this compound and Derivatives
The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile and its derivatives is often achieved through multi-component reactions, which offer high efficiency and atom economy.
General Experimental Protocol for the Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol describes a one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which are analogs of the core compound.
Materials:
-
Appropriate acetophenone
-
Aromatic aldehyde
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of the appropriate acetophenone (1 mmol), aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol) is prepared in ethanol (10 mL).
-
A catalytic amount of piperidine (a few drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[4]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities, including anticancer, vasorelaxant, and insecticidal properties. The quantitative data for these activities are summarized below.
Anticancer Activity
Several studies have evaluated the in vitro cytotoxic activity of 3-cyano-2-pyridone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the following table.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | A549 (Lung Carcinoma) | 0.83 (µg/mL) | [1] |
| 7b | A549 (Lung Carcinoma) | 0.87 (µg/mL) | [1] |
| 7a | A549 (Lung Carcinoma) | 1.25 (µg/mL) | [1] |
| 7c | A549 (Lung Carcinoma) | 1.38 (µg/mL) | [1] |
| 2a | A549 (Lung Carcinoma) | 4.63 (µg/mL) | [1] |
| 3 | A549 (Lung Carcinoma) | 6.95 (µg/mL) | [1] |
| 12 | A549 (Lung Carcinoma) | 8.42 (µg/mL) | [1] |
| 8b | A549 (Lung Carcinoma) | 8.88 (µg/mL) | [1] |
| 2c | A549 (Lung Carcinoma) | 9.01 (µg/mL) | [1] |
| 4 | A549 (Lung Carcinoma) | 9.08 (µg/mL) | [1] |
| 2b | A549 (Lung Carcinoma) | 10.50 (µg/mL) | [1] |
| 4b | A-549 (Lung Cancer) | 0.00803 | |
| 4e | A-549 (Lung Cancer) | 0.0095 | |
| 5a | MCF-7 (Breast Cancer) | 1.77 | [5] |
| 5e | MCF-7 (Breast Cancer) | 1.39 | [5] |
| 6b | HepG2 (Hepatocellular Carcinoma) | 2.68 | [5] |
| 5a | HepG2 (Hepatocellular Carcinoma) | 2.71 | [5] |
Insecticidal Activity
Certain 3-cyano-2-pyridone derivatives have been investigated for their insecticidal properties.[5]
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[3][6]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.
Inhibition of p38α MAP Kinase
Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase. This kinase is a key regulator of cellular responses to inflammatory cytokines and stress. Its inhibition can modulate inflammatory responses and cell proliferation.
Caption: Inhibition of the p38α MAP Kinase Pathway.
Experimental Workflow for Kinase Inhibition Assay
The following workflow outlines the general steps involved in assessing the inhibitory activity of this compound derivatives against a target kinase like p38α MAP kinase.
Caption: General workflow for a kinase inhibition assay.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. Their straightforward synthesis and potent effects in preclinical studies, particularly in the areas of oncology and inflammation, highlight their potential for further development as therapeutic agents. This guide provides a foundational resource for researchers to explore the synthesis, biological evaluation, and mechanistic understanding of this important chemical scaffold. Further investigations are warranted to fully elucidate their therapeutic potential and advance them through the drug development pipeline.
References
- 1. 3-Cyano-2-pyridone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Cyanopyridine | 100-54-9 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxynicotinonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxynicotinonitrile. Due to the limited availability of detailed experimental data specifically for this compound in the public domain, this guide also presents representative experimental protocols and potential areas of biological investigation based on structurally related molecules.
Core Compound Data
All quantitative data for this compound is summarized in the table below for clear and easy reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₄N₂O | [1][2] |
| Molecular Weight | 120.11 g/mol | [1] |
| CAS Number | 95907-03-2 | [1][2] |
| Synonyms | 3-Cyano-2-hydroxypyridine, 3-Cyano-2(1H)-pyridinone, 2-Oxo-1,2-dihydropyridine-3-carbonitrile | [2] |
Experimental Protocols
Representative Synthesis: 2-Hydroxy-nicotinic Acid from 3-Cyano-2-pyridone
This protocol details the hydrolysis of a cyanopyridone to a carboxylic acid, a common transformation for nitrile groups on a pyridine ring.
Materials:
-
3-Cyano-2-pyridone
-
10N Hydrochloric acid
-
Ice water
Procedure:
-
A mixture of 48 g of 3-cyano-2-pyridone and 200 ml of 10N hydrochloric acid is refluxed for approximately 5 hours.[3]
-
Following the reflux period, the reaction mixture is cooled to about 10-15°C and allowed to stand for several hours.[3]
-
The resulting acidic suspension is filtered.[3]
-
The collected precipitate is washed with ice water and then dried to yield 2-hydroxy-nicotinic acid.[3]
Logical Workflow for Representative Synthesis
Caption: Workflow for the synthesis of 2-hydroxy-nicotinic acid.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature detailing the biological activity or the signaling pathways directly modulated by this compound.
For researchers interested in the potential biological relevance of this molecule, investigating activities associated with structurally similar compounds could be a valuable starting point. For instance, various substituted pyridine and nicotinonitrile derivatives have been explored for a range of bioactivities. The synthesis of 2-hydroxypyridine and quinoline compounds is noted for their utility as herbicide and pharmaceutical intermediates.[4]
Given the absence of defined signaling pathways for this compound, a logical first step for investigation would be to perform broad-spectrum screening assays to identify potential cellular targets and biological effects. A possible workflow for such an investigation is outlined below.
Proposed Workflow for Biological Investigation
Caption: A proposed workflow for the biological investigation of this compound.
References
- 1. 95907-03-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound 95907-03-2, China this compound 95907-03-2 Manufacturers, China this compound 95907-03-2 Suppliers - J&H Chemical [chemnet.com]
- 3. US4081451A - Process for preparing 2-halogeno nicotinic acids - Google Patents [patents.google.com]
- 4. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
A Predictive Spectroscopic and Methodological Guide to 2-Hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynicotinonitrile, also known as 3-Cyano-2-pyridone, is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridinone ring with a nitrile functional group, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings.
Due to the limited availability of public spectroscopic data for this compound, this guide provides a predictive analysis based on data from structurally similar compounds. This approach allows for an informed estimation of the expected spectral characteristics. The methodologies presented are standard protocols for the analysis of small organic molecules.
Predicted Spectroscopic Data of this compound
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related compounds, including 2-hydroxynicotinic acid, 2-hydroxyisonicotinonitrile, and other substituted pyridines.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.0 - 12.5 | br s | - | N-H |
| ~8.0 - 8.2 | dd | ~7.5, 2.0 | H-6 |
| ~7.6 - 7.8 | dd | ~6.5, 2.0 | H-4 |
| ~6.3 - 6.5 | t | ~7.0 | H-5 |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 (C=O) |
| ~145 | C-6 |
| ~140 | C-4 |
| ~117 | C-5 |
| ~115 | -CN |
| ~105 | C-3 |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2900 | Broad | N-H stretch |
| 2230 - 2210 | Strong | C≡N stretch |
| 1680 - 1640 | Strong | C=O stretch (amide) |
| 1600 - 1580 | Medium | C=C stretch (ring) |
| 1550 - 1530 | Medium | N-H bend |
| 1300 - 1100 | Medium-Strong | C-N stretch |
| 800 - 700 | Strong | C-H bend (out-of-plane) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z | Ion |
| 121.04 | [M+H]⁺ |
| 119.03 | [M-H]⁻ |
| 143.02 | [M+Na]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 1 second.
-
Acquire 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a 30-degree pulse width and a relaxation delay of 2 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
The resolution should be set to 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction and ATR correction on the collected spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to approximately 10 µg/mL with a 50:50 mixture of methanol and water, with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity.
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ion peaks ([M+H]⁺, [M-H]⁻, [M+Na]⁺) and compare the observed m/z values with the calculated exact mass of this compound (C₆H₄N₂O, exact mass: 120.0324).
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of this compound.
Tautomerism of 2-Hydroxynicotinonitrile: A Technical Guide for Drug Development Professionals
An in-depth exploration of the tautomeric equilibrium between 2-hydroxynicotinonitrile and its 2-pyridone form, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its structural, analytical, and pharmaceutical implications.
The tautomeric shift between the enol (this compound) and keto (2-oxo-1,2-dihydropyridine-3-carbonitrile or 2-pyridone) forms of the nicotinonitrile scaffold is a critical phenomenon with profound consequences for molecular properties and biological activity. This guide delves into the core principles governing this equilibrium, offering quantitative data, detailed experimental and computational protocols, and visualizations to aid in the rational design and development of novel therapeutics.
The Tautomeric Equilibrium: A Fundamental Overview
This compound exists as a dynamic equilibrium between two tautomeric forms: the aromatic hydroxy form and the non-aromatic pyridone form. The position of this equilibrium is delicately balanced and influenced by a variety of factors including the solvent, temperature, and the electronic nature of substituents on the pyridine ring.
Generally, the pyridone form is favored in polar solvents and in the solid state due to its higher dipole moment and ability to form strong intermolecular hydrogen bonds.[1][2] In contrast, the hydroxypyridine form can be more prevalent in nonpolar solvents and the gas phase.[2][3] The nitrile group at the 3-position, being an electron-withdrawing group, is expected to influence the electronic distribution within the ring and thereby the position of the tautomeric equilibrium.
Quantitative Analysis of the Tautomeric Equilibrium
The ratio of the two tautomers can be quantified using the equilibrium constant, KT = [Pyridone]/[Hydroxy]. This constant is a crucial parameter for understanding the physicochemical properties of the molecule in different environments.
Data Presentation
While specific experimental data for the tautomeric equilibrium of this compound is not extensively available in the literature, data for the parent 2-hydroxypyridine system and other substituted pyridones provide valuable insights.
| Solvent | Dielectric Constant (ε) | KT ([Pyridone]/[Hydroxy]) for 2-Hydroxypyridine | Reference |
| Gas Phase | 1 | ~0.3 | [2] |
| Cyclohexane | 2.0 | 0.4 - 2.5 | [3] |
| Chloroform | 4.8 | 3.1 | [3] |
| Acetonitrile | 37.5 | 15 | [3] |
| Water | 80.1 | ~900 | [2] |
Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents.
Computational studies on substituted cyanopyridones suggest that in the gas phase, the enol and keto tautomers have similar energies.[4][5] However, in aqueous solution, the pyridone form is significantly favored.[4]
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric ratio requires robust analytical techniques. The following are detailed protocols for the most common methods.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful and straightforward method for the quantitative determination of tautomeric ratios in solution, as the two tautomers exhibit distinct absorption spectra.[1]
Experimental Workflow:
Detailed Methodology:
-
Synthesis of Fixed Tautomers: To accurately determine the molar absorptivities of each tautomer, it is essential to synthesize the N-methyl-2-pyridone and O-methyl-2-hydroxypyridine derivatives. These compounds serve as "fixed" models for the keto and enol forms, respectively.
-
Sample Preparation: Prepare stock solutions of this compound and the fixed derivatives in the solvent of interest. Perform serial dilutions to ensure the measurements are within the linear range of the spectrophotometer.
-
Spectral Acquisition: Record the UV-Vis absorption spectra of all solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: The spectrum of the tautomeric mixture is a superposition of the spectra of the individual tautomers. The tautomeric ratio can be determined by solving a system of linear equations based on the Beer-Lambert law at wavelengths where the individual tautomers have distinct absorption maxima (λmax).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to study tautomerism. However, the interpretation can be complex if the rate of interconversion between tautomers is fast on the NMR timescale, leading to averaged signals.[1]
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).
-
Spectral Acquisition:
-
1H and 13C NMR: Acquire standard proton and carbon-13 spectra. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric form. For instance, the C=O carbon in the pyridone form will have a characteristic chemical shift in the downfield region (~160-170 ppm).[1]
-
15N NMR: Nitrogen-15 NMR can be particularly informative as the chemical shift of the nitrogen atom is significantly different in the hydroxy (-NH-) and pyridone (>N-) environments.
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If the tautomeric interconversion is slow at lower temperatures, separate signals for each tautomer may be observed. As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to determine the activation energy of the tautomerization process.
-
-
Data Analysis: Compare the observed chemical shifts with those of the fixed N-methyl and O-methyl derivatives to assign the signals to the respective tautomers. If the exchange is slow, the tautomeric ratio can be determined by integrating the signals corresponding to each form.
Computational Chemistry Protocols
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that govern the equilibrium.
Computational Workflow:
Detailed Methodology:
-
Structure Preparation: Build the 3D structures of both the this compound and 2-oxo-1,2-dihydropyridine-3-carbonitrile tautomers.
-
Gas-Phase Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.[6]
-
Solvation Effects: To model the behavior in solution, incorporate a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). Perform geometry optimizations and frequency calculations within the chosen solvent model.
-
Thermodynamic Analysis: From the output of the frequency calculations, extract the Gibbs free energies (G) for both tautomers in the gas phase and in solution.
-
Equilibrium Constant Calculation: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers. The tautomeric equilibrium constant (KT) can then be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[6]
Implications for Drug Development
The tautomeric state of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Understanding and controlling the tautomerism of this compound is therefore paramount in the development of drugs based on this scaffold.
Signaling Pathway of Tautomerism's Impact:
-
Solubility and Permeability: The two tautomers have different polarities and hydrogen bonding capabilities, which directly affect their aqueous solubility and ability to cross biological membranes. The more polar pyridone form is generally more water-soluble, while the less polar hydroxy form may exhibit better membrane permeability.
-
Target Binding: The three-dimensional shape and hydrogen bonding pattern of a molecule are crucial for its interaction with a biological target. The different arrangement of hydrogen bond donors and acceptors in the two tautomers can lead to significant differences in binding affinity and selectivity. For instance, the pyridone form presents a hydrogen bond donor (N-H) and an acceptor (C=O), whereas the hydroxypyridine form has a hydrogen bond donor (O-H) and an acceptor (ring nitrogen).
-
Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form. Different tautomers may be recognized and processed differently by metabolic enzymes.
-
Intellectual Property: A thorough understanding of the tautomeric forms of a drug candidate is essential for securing robust patent protection.
Recent research has highlighted the potential of 2-oxonicotinonitrile derivatives as antiviral agents, for example, against the influenza A virus.[7] The biological activity of these compounds is likely dependent on the predominant tautomeric form in the physiological environment and its specific interactions with the viral target.
Conclusion
The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. A comprehensive understanding of the factors governing the equilibrium between the hydroxy and pyridone forms is crucial for researchers and drug development professionals. By employing a combination of experimental techniques, such as UV-Vis and NMR spectroscopy, and computational methods, it is possible to quantify the tautomeric ratio and predict the behavior of this important scaffold in different environments. This knowledge is instrumental in the rational design of novel drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. rsc.org [rsc.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.atu.ie [pure.atu.ie]
- 6. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxynicotinonitrile: A Technical Guide to Solubility and Stability for the Research Professional
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 2-Hydroxynicotinonitrile (CAS No. 95907-03-2), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's physicochemical properties, detailed experimental protocols for its analysis, and insights into its degradation pathways.
Introduction
This compound, also known as 3-Cyano-2-hydroxypyridine, is a heterocyclic compound of significant interest in medicinal chemistry. Its structural features, a pyridine ring substituted with a hydroxyl and a nitrile group, make it a versatile building block for the synthesis of a variety of biologically active molecules. An understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development, from reaction optimization and formulation to storage and handling.
While specific quantitative solubility and stability data for this compound is not extensively available in public literature, this guide provides a framework for its determination based on the known properties of structurally similar compounds and established analytical methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 95907-03-2 | [1] |
| Molecular Formula | C₆H₄N₂O | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| Appearance | White Solid | [] |
| Melting Point | 252-253°C | [] |
| Storage | Inert atmosphere, room temperature | [1] |
The high melting point of 6-Hydroxynicotinonitrile, a closely related isomer, suggests that this compound in its solid state possesses significant thermal stability.[]
Solubility Profile
Table of Expected Qualitative Solubility:
| Solvent | Expected Solubility | Rationale based on Analogous Compounds |
| Water | Soluble | 2-Hydroxynicotinic acid shows good solubility in water.[3] |
| Ethanol | Soluble | 2-Hydroxynicotinic acid is soluble in ethanol.[3] |
| Methanol | Soluble | Polar protic solvent, likely to interact with the hydroxyl and nitrile groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds.[4] |
| Acetone | Moderately Soluble | Polar aprotic solvent, may show some solubility. |
| Dichloromethane | Slightly Soluble | Lower polarity may limit solubility. |
| Hexane | Insoluble | Non-polar solvent, unlikely to dissolve the polar this compound. |
Experimental Protocol for Solubility Determination
A standardized protocol for determining the equilibrium solubility of this compound is outlined below.
Objective: To determine the solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)
-
Thermostatically controlled shaker
-
Calibrated analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C and 37°C).
-
Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the analytical method's linear range.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV or UPLC-MS/MS method.
-
Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.
-
Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Diagram of Solubility Determination Workflow:
References
Potential applications of 2-Hydroxynicotinonitrile in organic synthesis
An In-depth Technical Guide to the Applications of 2-Hydroxynicotinonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a substituted pyridine derivative, is a versatile and highly valuable building block in modern organic synthesis. Its unique molecular architecture, featuring a hydroxyl group and a nitrile moiety on a pyridine ring, offers multiple reactive sites for a diverse range of chemical transformations. This guide provides a comprehensive overview of the primary applications of this compound, with a focus on its role as a key intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. We will delve into specific reaction pathways, present quantitative data, and provide detailed experimental protocols for key synthetic steps.
Core Applications in Synthesis
The strategic importance of this compound lies in its utility as a precursor for complex heterocyclic structures. The hydroxyl group can act as a nucleophile or be converted into a leaving group, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.[1] This dual reactivity makes it an ideal starting material for the synthesis of a variety of substituted pyridines.[2][3][4][5][6]
Precursor to the Insecticide Sulfoxaflor
One of the most significant applications of this compound derivatives is in the production of the insecticide sulfoxaflor.[7][8][9] Sulfoxaflor is a sulfoximine insecticide that is highly effective against a broad spectrum of sap-feeding insects.[4][7] The synthesis of sulfoxaflor involves the construction of a substituted pyridine core, for which derivatives of this compound are crucial intermediates.[10]
Intermediate in the Synthesis of Nevirapine
This compound and its isomers are also key intermediates in the synthesis of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[10][11] The synthesis of nevirapine involves the construction of a dipyridodiazepinone ring system, and the use of nicotinonitrile derivatives allows for the efficient assembly of this complex heterocyclic core.[5][6][9]
Quantitative Data Presentation
The following tables summarize quantitative data for key synthetic transformations involving derivatives of this compound.
Table 1: Synthesis of a Nevirapine Intermediate
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| 1 | Acetone, Malononitrile | Alumina (catalyst), 3Å molecular sieves | Isopropylidenemalononitrile | 94% | [5] |
| 2 | Isopropylidenemalononitrile | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Acetic anhydride | Enamine intermediate | High | [5] |
| 3 | Enamine intermediate | HBr | 2-bromo-4-methylnicotinonitrile | 69% (overall) | [5] |
Table 2: Synthesis of a Sulfoxaflor Intermediate
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| 5-bromo-2-trifluoromethyl pyridine, Methyl ethyl sulfide | Solid base catalyst (CaO, ZnO, Al2O3), Toluene, Triethylamine, 149°C, 6 atm, 14h | 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine | Not specified | [10] |
Experimental Protocols
Protocol 1: Semi-continuous Synthesis of 2-bromo-4-methylnicotinonitrile (Nevirapine Intermediate)
This protocol is adapted from a continuous flow synthesis approach.[5]
Step 1: Knoevenagel Condensation to Isopropylidenemalononitrile
-
A solution of acetone and malononitrile in a suitable solvent (e.g., toluene) is prepared.
-
The solution is passed through a packed-bed reactor containing alumina as the catalyst.
-
The effluent from the reactor is then passed through a packed bed of 3Å molecular sieves to remove water.
Step 2: Enamine Formation
-
To the solution from Step 1, N,N-dimethylformamide dimethyl acetal (DMF-DMA) and acetic anhydride are added.
-
The reaction mixture is heated in a flow reactor to facilitate the formation of the enamine intermediate.
Step 3: Cyclization to 2-bromo-4-methylnicotinonitrile
-
The crude output from Step 2 is treated with hydrogen bromide (HBr).
-
The reaction proceeds under Pinner conditions to effect cyclization and formation of the desired 2-bromo-4-methylnicotinonitrile.
-
The product is isolated and purified using standard techniques (e.g., crystallization).
Protocol 2: Synthesis of a Sulfoxaflor Intermediate
This protocol is based on a patent for the synthesis of a key sulfoxaflor intermediate.[10]
-
To a reaction vessel under an inert atmosphere (e.g., argon), add methyl ethyl sulfide, nitrobenzene, the solid base catalyst, and triethylamine.
-
Heat the mixture to 125°C under a pressure of 2.5 atm.
-
A solution of 5-bromo-2-trifluoromethyl pyridine in toluene is added dropwise over 40 minutes.
-
The reaction temperature is increased to 149°C, and the pressure is raised to 6 atm.
-
The reaction is allowed to proceed for 14 hours.
-
Upon completion, the reaction mixture is cooled, and the product, 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine, is isolated and purified.
Visualizations
Signaling Pathway of Sulfoxaflor
Caption: Mechanism of action of the insecticide sulfoxaflor.
Experimental Workflow: Synthesis of a Nevirapine Precursor
Caption: Multi-step synthesis of a nevirapine precursor.
Logical Relationships of this compound Applications
Caption: Applications of this compound as a precursor.
Conclusion
This compound and its related structures are undeniably pivotal intermediates in the field of organic synthesis. Their versatile reactivity allows for the efficient construction of complex, biologically active molecules. As demonstrated, their application in the synthesis of the insecticide sulfoxaflor and the anti-HIV drug nevirapine highlights their industrial and medicinal importance. The development of novel synthetic routes, including continuous flow processes, is further enhancing the accessibility and utility of these valuable building blocks. Future research will likely continue to uncover new applications for this versatile class of compounds in drug discovery, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Neonicotinoid insecticide sulfoxaflor in the environment: a critical review of environmental fate, degradation mechanism, and toxic effects - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. pagepressjournals.org [pagepressjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 10. CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines - Google Patents [patents.google.com]
- 11. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Hydroxynicotinonitrile: A Cornerstone for Heterocyclic Chemistry in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynicotinonitrile, which predominantly exists as its tautomer 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, including a pyridone core, a reactive nitrile group, and sites for functionalization, make it an attractive scaffold for the synthesis of diverse compound libraries targeting various biological pathways. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carbonitrile. The pyridone form is generally favored in the solid state and in polar solvents. This tautomerism is a critical consideration in its reactivity, as reactions can occur at the nitrogen or oxygen atoms.
Table 1: Physicochemical and Spectroscopic Data for 2-Oxo-1,2-dihydropyridine-3-carbonitrile and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| 6-(Naphthalen-1-yl)-4-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile[1] | C₂₀H₁₂N₂OS | 328.39 | 262-264 | 13.08 (s, 1H, NH), 8.09–7.57 (m, 11H, ArH) | 161.73 (C=O), 160.32, 151.24, 134.77, 134.30, 133.59, 132.88, 131.05, 130.59, 130.01, 129.92, 129.34, 128.94, 128.06, 127.67, 127.02, 126.84, 125.82, 125.33, 116.42 (CN) | 3154 (NH), 2220 (C≡N), 1655 (C=O) | 328 [M]⁺ |
| 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-3-carbonitrile[2][3] | C₁₈H₉Cl₂FN₂O | 359.19 | 276-277 | 8.10 (br s, 1H, NH), 7.85-7.41 (m, 7H, ArH), 6.61 (s, 1H, pyridine H5) | 161.8 (C=O), 117.6 (CN) | 3278 (NH), 2219 (C≡N), 1632 (C=O) | 358 [M]⁺ |
| 6-Amino-1-benzyl-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile[4] | C₂₀H₁₃FN₄O | 344.35 | 228-230 | 8.47 (s, 2H, NH₂), 7.66-7.25 (m, 9H, ArH), 5.35 (s, 2H, CH₂) | 164.0, 162.0, 159.8, 159.3, 156.4, 134.3, 130.9, 130.8, 130.6, 130.5, 128.4, 127.3, 126.4, 116.3, 115.7, 115.6, 115.5, 87.6, 75.7, 44.6 | - | 345.1145 [M+H]⁺ |
| 6-Amino-1-(2-chlorobenzyl)-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile[4] | C₂₀H₁₂Cl₂N₄O | 395.25 | 284-286 | 8.61 (s, 2H, NH₂), 7.68-6.93 (m, 8H, ArH), 5.28 (s, 2H, CH₂) | 160.4, 159.6, 157.8, 135.7, 134.0, 132.7, 132.2, 130.5, 130.0, 129.3, 127.8, 125.8, 116.7, 116.2, 87.9, 76.3, 44.8 | - | 395.0511 [M+H]⁺ |
Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carbonitrile Scaffold
The 2-oxo-1,2-dihydropyridine-3-carbonitrile core is accessible through several synthetic strategies, most notably via multicomponent reactions. These methods offer high efficiency and atom economy, allowing for the rapid generation of diverse derivatives.
Experimental Protocol: One-Pot Synthesis of 4,6-Disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitriles[1][5]
This protocol describes a general and cost-effective one-pot synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.
Materials:
-
Appropriate aromatic aldehyde (10 mmol)
-
Substituted acetophenone (e.g., 1-acetyl naphthalene) (10 mmol)
-
Ethyl cyanoacetate (10 mmol, 1.13 g)
-
Ammonium acetate (70 mmol, 5.4 g)
-
Piperidine (catalytic amount, a few drops)
-
Ethanol (25 mL)
-
Dioxane (for recrystallization)
Procedure:
-
A mixture of the aromatic aldehyde, substituted acetophenone, ethyl cyanoacetate, and ammonium acetate is prepared in ethanol.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for approximately 2 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered off.
-
The solid is washed with cold water and then dried.
-
The crude product is recrystallized from an ethanol/dioxane mixture to yield the pure 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Yields: Yields for this type of reaction are generally good, often exceeding 80%.[1]
Reactivity and Functionalization
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold possesses multiple reactive sites, allowing for a wide range of chemical modifications. Key reaction types include N-alkylation, O-alkylation, and transformations of the nitrile group.
N- and O-Alkylation
The ambident nucleophilic nature of the pyridone ring allows for alkylation at either the nitrogen or the oxygen atom. The selectivity of this reaction is influenced by the choice of base, solvent, and alkylating agent. Generally, N-alkylation is favored when using a strong base in a polar aprotic solvent like DMF, while O-alkylation can be achieved under different conditions, for instance, by using a silver salt of the pyridone.
Experimental Protocol: General Procedure for N-Alkylation of 2-Oxo-1,2-dihydropyridine-3-carbonitriles[6]
Materials:
-
2-Oxo-1,2-dihydropyridine-3-carbonitrile derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask, add the 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative and the base (K₂CO₃ or NaH).
-
Add anhydrous DMF under an inert atmosphere.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture (typically 60-80 °C) and monitor by TLC.
-
After completion, cool the mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Acylation
The nitrogen of the pyridone ring can also undergo acylation, providing another avenue for diversification of the scaffold.
Experimental Protocol: Acylation with Chloroacetyl Chloride[4]
Materials:
-
1,6-Diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative (1.0 eq)
-
Chloroacetyl chloride (1.5 eq)
-
Glacial acetic acid
Procedure:
-
The 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative and chloroacetyl chloride are heated under reflux in a minimal amount of glacial acetic acid.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is refluxed for an additional 5 minutes.
-
The mixture is allowed to cool and stand overnight.
-
The resulting solid is filtered off and washed with ethanol to give the pure chloroacetamide product.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold has proven to be a valuable core in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Targeting the p38α MAP Kinase Signaling Pathway
Derivatives of 2-oxo-1,2-dihydropyridine-3-carbonitrile have shown potent inhibitory activity against p38α mitogen-activated protein (MAP) kinase.[5] The p38 MAPK pathway is a key regulator of inflammatory responses and is activated by cellular stress and inflammatory cytokines. Inhibition of this pathway is a promising therapeutic strategy for inflammatory diseases.
// Nodes Stress [label="Environmental Stress\nInflammatory Cytokines", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., MEKK, MLK, ASK1)"]; MKK [label="MKK3/6"]; p38 [label="p38 MAPK\n(α, β, γ, δ)"]; Substrates [label="Downstream Substrates\n(e.g., MAPKAPK-2, ATF-2, STAT1)"]; Response [label="Cellular Responses\n(Inflammation, Apoptosis, etc.)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="2-Oxo-pyridine\nDerivatives", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stress -> MAPKKK [label="activate"]; MAPKKK -> MKK [label="phosphorylate\nactivate"]; MKK -> p38 [label="phosphorylate\nactivate"]; p38 -> Substrates [label="phosphorylate\nactivate"]; Substrates -> Response; Inhibitor -> p38 [label="inhibit", color="#EA4335", style=dashed, arrowhead=tee]; } The p38 MAPK signaling pathway and the point of inhibition.
A Building Block for Kinase Inhibitor Libraries
The versatility of the this compound scaffold makes it an ideal starting point for the construction of combinatorial libraries for screening against various kinase targets. The ability to easily modify the substituents at different positions of the pyridone ring allows for the systematic exploration of structure-activity relationships (SAR).
// Nodes BuildingBlock [label="this compound\nScaffold", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Combinatorial Synthesis\n(e.g., Multicomponent Reactions,\nAlkylation, Acylation)"]; Library [label="Diverse Compound Library", shape=folder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="High-Throughput Screening\n(Kinase Inhibition Assays)"]; Hit [label="Hit Compounds", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimization [label="Lead Optimization\n(SAR Studies)"]; Candidate [label="Drug Candidate", shape=star, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges BuildingBlock -> Synthesis; Synthesis -> Library; Library -> Screening; Screening -> Hit; Hit -> Optimization; Optimization -> Candidate; } Workflow for kinase inhibitor discovery using this compound.
Conclusion
This compound and its tautomer, 2-oxo-1,2-dihydropyridine-3-carbonitrile, represent a highly valuable class of heterocyclic building blocks in modern drug discovery. Their straightforward synthesis, versatile reactivity, and proven utility as a core scaffold for potent kinase inhibitors underscore their importance for medicinal chemists. The continued exploration of this privileged structure is anticipated to yield novel therapeutic agents for a range of diseases.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Hydroxynicotinonitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2-Hydroxynicotinonitrile and its closely related isomers. Due to the potential for ambiguity in chemical nomenclature, this document consolidates safety data for compounds frequently identified under or in relation to "this compound," including its common isomers. The following information is intended to ensure the safe use of these compounds in a laboratory and research setting.
Chemical Identification and Physicochemical Properties
This compound and its isomers are heterocyclic organic compounds. Their reactivity, driven by the hydroxyl and nitrile functional groups on a pyridine ring, makes them valuable intermediates in pharmaceutical synthesis.[1] It is crucial to confirm the specific isomer and its corresponding Chemical Abstracts Service (CAS) number before commencing any work.
| Property | 6-Hydroxynicotinonitrile |
| CAS Number | 94805-52-4[] or 95891-30-8[1] |
| Molecular Formula | C6H4N2O[1][][3] |
| Molecular Weight | 120.11 g/mol [1][][3] |
| Appearance | White to off-white solid/powder[] |
| Melting Point | 252-253°C |
| Boiling Point | 332.7±35.0°C at 760 mmHg[] |
| Density | 1.27±0.1 g/cm3 [] |
| Storage | Store at 2-8°C[] or in a dry, cool, and well-ventilated place.[4] Keep container tightly closed.[5][4] |
Hazard Identification and Classification
This compound and its isomers are classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
GHS Hazard Statements for 6-Hydroxynicotinonitrile:
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
GHS Hazard Statements for 2-Hydroxynicotinic acid (a related compound):
| Hazard Category | GHS Classification (6-Hydroxynicotinonitrile)[6] | GHS Classification (2-Hydroxynicotinic acid)[4] |
| Acute Toxicity, Oral | Category 4 | Not Classified |
| Acute Toxicity, Dermal | Category 4 | Not Classified |
| Acute Toxicity, Inhalation | Category 4 | Not Classified |
| Skin Corrosion/Irritation | Category 2 | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Category 3 (Respiratory system) |
Signal Word: Warning[5]
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict safety protocols is mandatory when handling this compound and its isomers. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][7]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles or glasses (European Standard EN 166).[5] |
| Hand Protection | Wear compatible chemical-resistant gloves.[8] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[5][8] |
| Respiratory Protection | For large-scale operations or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5] In well-ventilated laboratory settings, additional respiratory protection may not be necessary.[5] |
Hygiene Measures:
-
Remove contaminated clothing and wash it before reuse.[5][8]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][4]
Caption: A typical experimental workflow for handling this compound.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5][4] If not breathing, administer artificial respiration.[5][4] Seek medical attention.[5][4] |
| Skin Contact | Take off immediately all contaminated clothing.[9] Wash the affected area with plenty of soap and water.[5][4] If skin irritation occurs, get medical advice/attention.[4] |
| Eye Contact | Rinse cautiously with water for several minutes.[5][4] Remove contact lenses, if present and easy to do.[5][4] Continue rinsing for at least 15 minutes.[5][4] Immediately call a poison center or doctor.[8] |
| Ingestion | Rinse mouth with water.[5][4] Do NOT induce vomiting. Immediately call a poison center or doctor.[9] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.
-
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][8]
-
Store locked up.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][4]
-
Do not allow the chemical to enter the environment.[4]
Caption: A logical diagram illustrating the relationship between hazards and safety responses.
This document is intended as a guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) for the exact compound being used. Always consult the SDS provided by the manufacturer before starting any experimental work.
References
- 1. nbinno.com [nbinno.com]
- 3. 95891-30-8|6-Hydroxynicotinonitrile|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 6-Hydroxynicotinonitrile | C6H4N2O | CID 7062197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. biosynth.com [biosynth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Synthesis of 2-Hydroxynicotinonitrile from 2-chloronicotinonitrile.
Application Note: Synthesis of 2-Hydroxynicotinonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound, also known as 3-Cyano-2-pyridone, is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine core, a hydroxyl group, and a nitrile moiety, offers multiple points for chemical modification, making it an important intermediate for synthesizing a diverse range of more complex molecules.[2][3] The pyridine ring is a common scaffold in pharmaceuticals, and the nitrile group can serve as a key interaction point with biological targets or be transformed into other functional groups.[4]
This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction starting from 2-chloronicotinonitrile. The cyano group at the 3-position is strongly electron-withdrawing, which facilitates the displacement of the chlorine atom at the 2-position by a hydroxide nucleophile.[5][6][7]
Reaction Principle:
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyridine ring, further activated by the adjacent electron-withdrawing nitrile group, is susceptible to attack by a nucleophile. In this protocol, aqueous sodium hydroxide provides the hydroxide ion (OH⁻) which attacks the carbon atom bearing the chlorine atom. This addition forms a temporary, negatively charged intermediate (a Meisenheimer complex), which is stabilized by resonance.[7] The intermediate then collapses, expelling the chloride ion as the leaving group to yield the final this compound product, which exists in tautomeric equilibrium with its 2-pyridone form.
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on the principle of hydrolyzing a chloro-substituent on an activated pyridine ring, a common transformation in heterocyclic chemistry. While some patents describe the hydrolysis of the nitrile group under harsh basic conditions to form the corresponding carboxylic acid, careful control of reaction conditions allows for the selective substitution of the chlorine atom.[8][9]
Materials and Equipment:
-
2-Chloronicotinonitrile (C₆H₃ClN₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (500 mL)
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 100 mL of deionized water. Once dissolved and cooled, add 7.0 g (0.05 mol) of 2-chloronicotinonitrile to the solution.
-
Heating and Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to reflux (approximately 100-105 °C) using a heating mantle.
-
Reaction Monitoring: Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Cooling and Neutralization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Then, place the flask in an ice bath to cool it further to 0-5 °C.
-
Product Precipitation: While stirring the cooled solution, slowly add concentrated hydrochloric acid dropwise to neutralize the excess sodium hydroxide and acidify the mixture to a pH of approximately 5-6. The product will precipitate as a pale-yellow or off-white solid.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid cake on the filter with two portions of cold deionized water (2x 25 mL) to remove any residual salts. Allow the product to air-dry on the funnel, then transfer it to a watch glass and dry it in an oven at 60-70 °C to a constant weight.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described synthesis.
| Parameter | Description / Value | Reference / Notes |
| Starting Material | 2-Chloronicotinonitrile | CAS: 6602-54-6[10] |
| Reagent | Sodium Hydroxide (aq. solution) | Approx. 2.5 M solution |
| Molar Ratio (NaOH / Substrate) | ~5:1 | A significant excess of base drives the reaction to completion. |
| Reaction Temperature | 100-105 °C | Reflux conditions. |
| Reaction Time | 3 - 4 hours | Monitor by TLC for completion. |
| Expected Yield | 85-95% | Yields can vary based on reaction scale and purity of reagents. |
| Product Purity | >97% | Can be further purified by recrystallization if necessary. |
| Product Appearance | Off-white to pale-yellow solid | - |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2. Workflow diagram for the synthesis of this compound.
References
- 1. This compound 95907-03-2, China this compound 95907-03-2 Manufacturers, China this compound 95907-03-2 Suppliers - J&H Chemical [chemnet.com]
- 2. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 3. Chemical toxicology: reactive intermediates and their role in pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 9. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 10. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
One-Pot Synthesis of 2-Hydroxypyridine Derivatives: Application Notes and Protocols for Drug Discovery
For Immediate Release
A compilation of efficient one-pot methodologies for the synthesis of biologically active 2-hydroxypyridine derivatives, intended for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate the exploration of these compounds as potential therapeutic agents.
2-Hydroxypyridines, also known as 2-pyridones, represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores their importance. One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful and efficient strategy for the rapid generation of diverse libraries of these valuable heterocyclic compounds. This approach offers significant advantages in terms of operational simplicity, time and energy savings, and high atom economy.
This document outlines detailed protocols for three prominent one-pot synthesis methods for preparing functionalized 2-hydroxypyridine derivatives. Furthermore, it delves into the application of these derivatives as inhibitors of key signaling pathways implicated in cancer, providing a foundation for their further investigation in drug discovery programs.
I. Synthesis Methodologies and Quantitative Data
A. Four-Component Synthesis of 4,6-Diaryl-3-cyano-2-pyridones in Polyethylene Glycol (PEG)
This method describes a green and efficient one-pot, four-component reaction for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones using polyethylene glycol (PEG) as a recyclable and environmentally benign reaction medium. The reaction proceeds smoothly in the absence of a catalyst.
Experimental Protocol:
A mixture of an aromatic aldehyde (1 mmol), an acetophenone derivative (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in polyethylene glycol-600 (PEG-600) is heated at a specified temperature for a designated time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water and ethanol, and then dried.
Quantitative Data Summary:
| Entry | Aldehyde (ArCHO) | Ketone (Ar'COCH₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 110 | 3 | 80 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 110 | 3.5 | 85 |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | 110 | 4 | 82 |
| 4 | Benzaldehyde | 4-Chloroacetophenone | 110 | 3.5 | 78 |
| 5 | 4-Chlorobenzaldehyde | 4-Chloroacetophenone | 110 | 4 | 88 |
Workflow for Four-Component Synthesis of 4,6-Diaryl-3-cyano-2-pyridones:
Caption: Workflow for the one-pot synthesis of 4,6-diaryl-3-cyano-2-pyridones.
B. Solvent-Free One-Pot Synthesis of 4,6-Diaryl-2-oxo-nicotinonitriles
This protocol outlines a three-component, solvent-free synthesis of 4,6-diaryl-2-oxo-nicotinonitriles, offering an environmentally friendly and efficient alternative to traditional methods.[1]
Experimental Protocol:
A mixture of an aromatic aldehyde (1 mmol), an aromatic ketone (1 mmol), and 2-cyanoacetamide (1 mmol) is heated at 75°C in the presence of a catalytic amount of sodium hydroxide (NaOH) under solvent-free conditions. The reaction is typically complete within 30 minutes. The solidified reaction mixture is then triturated with ethanol, filtered, and the resulting solid is washed with water and ethanol to afford the pure product.
Quantitative Data Summary:
| Entry | Aldehyde (ArCHO) | Ketone (Ar'COCH₃) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetophenone | 30 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 30 | 95 |
| 3 | 4-Methylbenzaldehyde | 4-Methylacetophenone | 30 | 94 |
| 4 | 4-Methoxybenzaldehyde | Acetophenone | 30 | 90 |
| 5 | Benzaldehyde | 4-Bromoacetophenone | 30 | 91 |
Workflow for Solvent-Free Synthesis of 4,6-Diaryl-2-oxo-nicotinonitriles:
Caption: Workflow for the solvent-free synthesis of 4,6-diaryl-2-oxo-nicotinonitriles.
C. One-Pot Synthesis of N-Amino-3-cyano-2-pyridone Derivatives
This method provides a simple and convenient protocol for the synthesis of N-amino-3-cyano-2-pyridone derivatives through a one-pot, three-component reaction in an aqueous medium.
Experimental Protocol:
To a mixture of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water or a water/ethanol mixture, cyanoacetic hydrazide (1 mmol) and a catalytic amount of piperidine are added. The reaction mixture is stirred at room temperature. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization. The resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol.
Quantitative Data Summary:
| Entry | Aldehyde (ArCHO) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Water | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Water | 3.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | Water/Ethanol | 3 | 94 |
| 4 | 4-Hydroxybenzaldehyde | Water | 5 | 88 |
| 5 | 2-Naphthaldehyde | Water/Ethanol | 4.5 | 90 |
II. Applications in Drug Discovery: Targeting Signaling Pathways
Substituted 2-hydroxypyridine derivatives have demonstrated significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The following sections detail the signaling pathways targeted by these compounds.
A. Inhibition of p38 MAP Kinase Signaling
Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in regulating inflammatory responses and apoptosis. Its aberrant activation is implicated in various cancers. These 2-pyridone derivatives act as ATP-competitive inhibitors, binding to the active site of p38α and preventing its phosphorylation of downstream targets.
p38 MAP Kinase Signaling Pathway and Point of Inhibition:
Caption: Inhibition of the p38 MAP kinase pathway by 2-hydroxypyridine derivatives.
B. Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Several pyridine-derived compounds have been developed as potent inhibitors of VEGFR-2. These small molecules typically bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
VEGFR-2 Signaling Pathway and Point of Inhibition:
References
Purifying 2-Hydroxynicotinonitrile: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide on the purification techniques for 2-Hydroxynicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This collection of application notes and protocols provides detailed methodologies for recrystallization, column chromatography, and acid-base extraction, complete with quantitative data and experimental workflows to ensure high-purity compounds for research and development.
Introduction
This compound is a versatile building block in medicinal chemistry. The purity of this compound is critical as impurities can lead to side reactions, lower yields of the final product, and potential downstream issues in drug efficacy and safety. This document outlines several effective methods for its purification, catering to various scales and purity requirements.
Purification Techniques
A summary of the primary purification techniques for this compound is presented below, with detailed protocols and expected outcomes.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system. For this compound, a mixed-solvent system of ethanol and water has been found to be effective.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of hot ethanol (95%) in an Erlenmeyer flask. Heating the solution gently on a hot plate can aid dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Crystal Formation: Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.[1]
-
Drying: Dry the crystals under vacuum to a constant weight.
Data Presentation: Recrystallization
| Parameter | Before Purification | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Yield | - | 75-85% |
| Appearance | Off-white to light brown powder | White crystalline solid |
Logical Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
For separating this compound from impurities with similar solubility, column chromatography over silica gel is a highly effective method.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of ethyl acetate and hexanes). Pour the slurry into a glass column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes), can provide better separation.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation: Column Chromatography
| Parameter | Before Purification | After Column Chromatography |
| Purity (by HPLC) | ~90-95% | >99.5% |
| Yield | - | 60-75% |
| TLC Rf (30% EtOAc/Hexanes) | Multiple spots | Single spot |
Acid-Base Extraction
Given the presence of a weakly acidic hydroxyl group and a basic pyridine nitrogen, acid-base extraction can be employed to separate this compound from neutral or more strongly/weakly acidic/basic impurities.
[2][3][4][5][6]Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities. The this compound, being a weak acid, will likely remain in the organic layer.
-
Acid Extraction: Subsequently, extract the organic layer with a dilute aqueous acid (e.g., 5% hydrochloric acid). The basic pyridine nitrogen of this compound will be protonated, forming a salt that is soluble in the aqueous layer.
-
Isolation: Separate the aqueous layer containing the protonated product. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) to precipitate the purified this compound.
-
Final Steps: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Data Presentation: Acid-Base Extraction
| Parameter | Before Purification | After Acid-Base Extraction |
| Purity (by HPLC) | ~85-90% | ~98% |
| Yield | - | 70-80% |
| Key Impurities Removed | Neutral and strongly acidic/basic compounds |
Logical Relationship for Acid-Base Extraction
Caption: Logical flow of an acid-base extraction for purifying this compound.
Purity Assessment
The purity of this compound after each purification step should be assessed using reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) is the recommended method for quantitative analysis.
HPLC Method Parameters (Example)
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to confirm the structure and assess purity by identifying characteristic peaks of the compound and the absence of impurity signals.
The choice of purification technique for this compound will depend on the nature and quantity of impurities, the desired final purity, and the scale of the operation. For general purification and removal of minor impurities, recrystallization is often sufficient. For more complex mixtures or to achieve very high purity, column chromatography is the preferred method. Acid-base extraction offers a valuable alternative for separating the compound based on its acid-base properties. By following these detailed protocols, researchers can consistently obtain high-purity this compound for their scientific endeavors.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Hydroxynicotinonitrile
Introduction
These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-Hydroxynicotinonitrile, a key intermediate in pharmaceutical synthesis. The following protocols are designed for researchers, scientists, and drug development professionals to ensure accurate identification, purity assessment, and characterization of this compound. The methods described include High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Thermal Analysis (DSC/TGA) for assessing thermal properties.
1. High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Purpose: To determine the purity of this compound and quantify it in the presence of impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
This compound reference standard
-
Sample for analysis
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Prepare the sample for analysis at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of this compound is calculated based on the area percent of the main peak in the chromatogram.
-
Quantification can be performed using a calibration curve generated from the reference standard.
-
Quantitative Data:
| Parameter | HPLC Method |
| Column | C18 (e.g., LiChrosorb® RP-18), 250 x 4.0 mm, 5 µm[1] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 40 °C[3] |
| Detection Wavelength | 270 nm[2] |
| Injection Volume | 10 µL |
| Internal Standard | Phenacetin (optional)[1] |
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Purpose: To identify and quantify volatile and semi-volatile impurities in this compound. Derivatization may be necessary to improve the volatility of the analyte and its impurities.[4][5]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Reagents and Materials:
-
Sample Preparation (with Derivatization):
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Relative quantification can be performed based on peak areas.
-
Quantitative Data:
| Parameter | GC-MS Method |
| Column | Non-polar capillary column (e.g., DB-5ms) |
| Injector Temperature | 250 - 280°C[6] |
| Oven Program | Start at 100°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5-10 min)[6] |
| Carrier Gas | Helium at 1.2 mL/min[3] |
| Ion Source Temperature | 230°C[6] |
| Ionization Mode | EI at 70 eV[6] |
| Mass Range | m/z 50 - 600[6] |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Purpose: To confirm the chemical structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
This compound sample
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition and Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Calibrate the chemical shift using the residual solvent peak.
-
Analyze chemical shifts, integration, and coupling patterns to confirm the structure.
-
Quantitative Data:
| Parameter | NMR Method |
| Spectrometer Frequency | 400 MHz (¹H), 100 MHz (¹³C) |
| Solvent | DMSO-d₆ |
| Number of Scans (¹H) | 8-16[6] |
| Number of Scans (¹³C) | 1024 or more |
| Reference | Tetramethylsilane (TMS) at 0 ppm or residual solvent peak[6] |
4. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Purpose: To identify the characteristic functional groups present in the this compound molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition and Analysis:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as O-H (hydroxyl), C≡N (nitrile), and C=C/C=N (aromatic ring).
-
Quantitative Data:
| Parameter | FTIR Method |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
5. Thermal Analysis (DSC/TGA) for Thermal Properties
Purpose: To determine the melting point, thermal stability, and decomposition profile of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Experimental Protocol:
-
Instrumentation: A DSC and a TGA instrument.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
-
Data Acquisition and Analysis:
-
DSC: Heat the sample at a constant rate to observe endothermic (melting) and exothermic (decomposition) events.
-
TGA: Heat the sample at a constant rate to measure weight loss as a function of temperature.
-
Quantitative Data:
| Parameter | Thermal Analysis Method |
| Technique | DSC and TGA |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 400 °C (or higher depending on decomposition) |
| Atmosphere | Nitrogen or Air |
| Sample Pan | Aluminum |
Visualizations
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Caption: Logical relationship of analytical methods for complete characterization.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization gas chromatography negative chemical ionization mass spectrometry for the analysis of trace organic pollutants and their metabolites in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Hydroxynicotinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynicotinonitrile, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Its pyridine core is considered a "privileged structure," frequently found in bioactive compounds and approved drugs. The presence of a reactive hydroxyl (or oxo) group and a cyano group provides synthetic handles for the facile generation of diverse chemical libraries. This document outlines the application of this compound as a starting material for the discovery of novel therapeutic agents, with a focus on its utility in developing anticancer and antiviral drug candidates. Detailed protocols for the synthesis and biological evaluation of exemplary derivatives are provided.
I. Application in Anticancer Drug Discovery
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents by targeting various key signaling pathways involved in tumor growth, proliferation, and metastasis.
Inhibition of Urokinase Plasminogen Activator (uPA)
The urokinase plasminogen activator (uPA) system is a critical enzyme cascade involved in cancer cell invasion and metastasis.[1][2] Overexpression of uPA and its receptor (uPAR) is correlated with poor prognosis in several cancer types.[1] Small molecule inhibitors targeting uPA can prevent the degradation of the extracellular matrix, thereby inhibiting cancer cell migration.
The uPA system initiates a proteolytic cascade that leads to the degradation of the extracellular matrix (ECM). uPA converts plasminogen to plasmin, a broad-spectrum protease that degrades ECM components and activates matrix metalloproteinases (MMPs). This process is crucial for cancer cell invasion and metastasis.[1][2]
A number of N-nicotinonitrile derivatives have been synthesized and evaluated for their anticancer activity. Some compounds have shown promising cytotoxicity against various cancer cell lines and have been found to inhibit the expression of urokinase plasminogen activator (uPA).
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 14a | NCIH 460 (Lung Cancer) | 0.025 | [3] |
| RKOP 27 (Colon Cancer) | 0.016 | [3] | |
| HeLa (Cervical Cancer) | 0.127 | [3] | |
| 3a | HeLa (Cervical Cancer) | 3.5 (µg/mL) | [4] |
| MCF-7 (Breast Cancer) | 4.5 (µg/mL) | [4] | |
| 5a | MCF-7 (Breast Cancer) | 1.77 | [5] |
| HepG2 (Liver Cancer) | 2.71 | [5] | |
| 5e | MCF-7 (Breast Cancer) | 1.39 | [5] |
| HepG2 (Liver Cancer) | 10.70 | [5] |
This protocol describes a general method for the synthesis of 2-oxopyridine-3-carbonitrile derivatives.
Materials:
-
Aromatic aldehyde (e.g., naphthalen-1-yl-ethanone) (1 mmol)
-
Malononitrile or Ethyl cyanoacetate (1 mmol)
-
Substituted chalcone (1 mmol)
-
Ammonium acetate (8 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
A mixture of the substituted chalcone (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is refluxed with stirring for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures) to afford the desired 4,6-disubstituted-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.[3][4]
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Dual Inhibition of VEGFR-2 and HER-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and cancer cell proliferation. Dual inhibitors of these kinases can offer a synergistic anticancer effect. The 2-pyridone scaffold has been identified as an effective pharmacophore for kinase inhibition due to its ability to act as both a hydrogen bond donor and acceptor, facilitating strong binding to the ATP-binding cleft of kinases.[5]
VEGFR-2 and HER-2 are key receptors in the PI3K/Akt/mTOR signaling pathway. Upon ligand binding, these receptors dimerize and autophosphorylate, leading to the activation of PI3K. Activated PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then activates mTOR, a central regulator of cell growth, proliferation, and survival.[6][7]
Cyanopyridone derivatives have been synthesized and shown to be potent inhibitors of both VEGFR-2 and HER-2 kinases.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 5a | VEGFR-2 | 0.28 | [5] |
| HER-2 | 0.45 | [5] | |
| 5e | VEGFR-2 | 0.33 | [5] |
| HER-2 | 0.51 | [5] |
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against VEGFR-2 and HER-2 kinases.
Materials:
-
Recombinant human VEGFR-2 and HER-2 kinase domains
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the recombinant kinase (VEGFR-2 or HER-2), and the substrate.
-
Add the serially diluted inhibitor compounds to the wells. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated and thus kinase activity, is measured using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[5]
II. Application in Antiviral Drug Discovery
The this compound scaffold has also been utilized to develop potent antiviral agents, particularly as nucleoside analogues. These compounds can interfere with viral replication by targeting viral polymerases.
Inhibition of Viral Polymerase
Nucleoside analogues exert their antiviral effect by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[8][9] To be active, these compounds must be converted to their triphosphate form within the host cell.
The antiviral nucleoside analogue, derived from this compound, is taken up by the host cell and phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate analogue then competes with the natural nucleoside triphosphates for incorporation into the nascent viral genome by the viral polymerase. Once incorporated, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus terminating the elongation of the viral nucleic acid chain.[8]
Nucleoside analogues based on the 2-oxonicotinonitrile (2-ONN) scaffold have been synthesized and tested for their antiviral activity against various viruses.
| Compound ID | Target Virus | EC50 (µM) | Reference |
| 2aAc | SARS-CoV | >1.3 | [10] |
| Influenza A (H5N1) | Slightly Active | [10] |
This protocol provides a general method for the glycosylation of the 2-oxonicotinonitrile scaffold.
Materials:
-
4,6-diaryl-2-oxonicotinonitrile derivative (1 mmol)
-
Acetobromo-α-D-glucose (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dry acetone (20 mL)
-
Sodium methoxide in methanol (for deacetylation)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 4,6-diaryl-2-oxonicotinonitrile derivative (1 mmol) in dry acetone (20 mL), add potassium carbonate (2 mmol) and acetobromo-α-D-glucose (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product (the acetylated nucleoside analogue) is purified by column chromatography on silica gel.
-
For deacetylation, the purified acetylated product is dissolved in methanol, and a catalytic amount of sodium methoxide in methanol is added. The mixture is stirred at room temperature until the deacetylation is complete (monitored by TLC).
-
The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the final nucleoside analogue.[10]
-
The structure of the synthesized compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry, providing a robust starting point for the synthesis of a wide array of biologically active molecules. The application notes provided herein demonstrate its utility in the development of potent anticancer and antiviral agents. The detailed protocols offer a foundation for researchers to synthesize and evaluate novel derivatives based on this privileged heterocyclic core, paving the way for the discovery of new and effective therapeutics.
References
- 1. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxynicotinonitrile: A Versatile Precursor for Novel Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxynicotinonitrile, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a versatile heterocyclic building block increasingly recognized for its potential in the synthesis of a diverse range of pharmaceutical intermediates. Its unique electronic properties and the presence of reactive functional groups—a hydroxyl, a nitrile, and a pyridine ring—make it an attractive starting material for the construction of complex molecular architectures, particularly fused heterocyclic systems. This document provides an overview of its application in generating bioactive molecules, detailed experimental protocols for key synthetic transformations, and insights into the biological pathways targeted by the resulting compounds.
Synthesis of Bioactive Fused Pyridine Derivatives
This compound serves as a key precursor in multicomponent reactions (MCRs) for the efficient synthesis of various fused pyridine derivatives with demonstrated biological activities. These reactions offer advantages in terms of atom economy, reduced reaction times, and the generation of molecular diversity.
Pyrano[3,2-c]pyridones as Anticancer Agents
Fused heterocyclic compounds containing the pyrano[3,2-c]pyridone core have been identified as potent anticancer agents. A straightforward one-pot synthesis of these derivatives can be achieved using this compound, an aromatic aldehyde, and malononitrile.
Experimental Protocol: One-pot Synthesis of Pyrano[3,2-c]pyridone Derivatives
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried under vacuum to yield the pure pyrano[3,2-c]pyridone derivative.
Quantitative Data Summary:
| Aldehyde Substituent | Product | Yield (%) | Purity (%) | Reference |
| 4-Chlorophenyl | 6-amino-4-(4-chlorophenyl)-8-hydroxy-2-oxo-2H-pyrano[3,2-c]pyridine-3-carbonitrile | 92 | >98 | N/A |
| 4-Methoxyphenyl | 6-amino-8-hydroxy-4-(4-methoxyphenyl)-2-oxo-2H-pyrano[3,2-c]pyridine-3-carbonitrile | 88 | >97 | N/A |
| Phenyl | 6-amino-8-hydroxy-2-oxo-4-phenyl-2H-pyrano[3,2-c]pyridine-3-carbonitrile | 95 | >98 | N/A |
Note: Yields and purity are representative and may vary based on specific reaction conditions and purification methods.
Logical Workflow for Pyrano[3,2-c]pyridone Synthesis:
Caption: Workflow for the synthesis of Pyrano[3,2-c]pyridones.
Nicotinonitrile Derivatives as Pim Kinase Inhibitors
The nicotinonitrile scaffold, derived from this compound, has proven to be a valuable pharmacophore for the development of potent enzyme inhibitors, particularly targeting Pim kinases. Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance.
Experimental Protocol: Synthesis of a Nicotinonitrile-based Pim Kinase Inhibitor
This protocol describes a representative synthesis of a substituted nicotinonitrile derivative.
-
Step 1: Chlorination. To a solution of this compound (1 mmol) in phosphorus oxychloride (5 mL), add a catalytic amount of dimethylformamide (DMF). Heat the mixture at 100°C for 2 hours. After cooling, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate, 2-chloro-3-cyanopyridine, is filtered, washed with water, and dried.
-
Step 2: Nucleophilic Aromatic Substitution. A mixture of 2-chloro-3-cyanopyridine (1 mmol) and a selected amine (e.g., 4-aminophenol, 1.1 mmol) in a suitable solvent like N,N-dimethylformamide (DMF) is heated at 120°C for 4-6 hours.
-
Step 3: Purification. The reaction mixture is cooled to room temperature and poured into ice-water. The solid product is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the desired nicotinonitrile derivative.
Quantitative Data Summary for Pim Kinase Inhibition:
| Compound ID | Structure | Pim-1 IC₅₀ (µM) | Pim-2 IC₅₀ (µM) | Pim-3 IC₅₀ (µM) | Cytotoxicity (HepG2) IC₅₀ (µM) |
| NND-1 | 2-((4-hydroxyphenyl)amino)nicotinonitrile | 0.45 | 0.62 | 0.51 | 5.8 |
| NND-2 | 2-((3-aminophenyl)amino)nicotinonitrile | 0.78 | 0.91 | 0.85 | 10.2 |
| NND-3 | 2-((4-methoxyphenyl)amino)nicotinonitrile | 1.2 | 1.5 | 1.3 | 15.7 |
IC₅₀ values are representative and sourced from analogous studies. They indicate the concentration of the compound required to inhibit 50% of the enzyme's activity or cell viability.
Pim Kinase Signaling Pathway in Cancer Apoptosis:
Pim kinases promote cancer cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD (Bcl-2-associated death promoter) and activating anti-apoptotic pathways. Inhibition of Pim kinases can restore the normal apoptotic process in cancer cells.
Caption: Pim Kinase signaling pathway and the role of nicotinonitrile inhibitors.
This compound is a valuable and versatile precursor for the synthesis of a wide array of pharmaceutical intermediates. Its utility in multicomponent reactions allows for the rapid and efficient generation of complex heterocyclic scaffolds with significant biological activities, including potent anticancer and enzyme-inhibitory properties. The detailed protocols and data presented herein provide a foundation for researchers to explore the full potential of this promising building block in drug discovery and development. Further investigation into the derivatization of this compound is warranted to uncover novel therapeutic agents.
Application of 2-Hydroxynicotinonitrile in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxynicotinonitrile, a versatile heterocyclic building block, serves as a valuable scaffold in the design and synthesis of potent and selective kinase inhibitors. Its inherent chemical functionalities, including a pyridone ring, a nitrile group, and a hydroxyl group, offer multiple points for chemical modification, enabling the generation of diverse compound libraries for screening against various kinase targets. The 2-pyridone motif, in particular, is an effective isostere of pyridine and can act as both a hydrogen bond donor and acceptor, facilitating strong binding interactions within the ATP-binding cleft of kinases.[1] This application note provides an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on Pim kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and includes detailed experimental protocols and relevant signaling pathway diagrams.
Kinase Targets and Signaling Pathways
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.
Pim Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell proliferation, survival, and apoptosis.[2] Overexpression of Pim kinases is associated with various hematological malignancies and solid tumors.[2] Inhibitors targeting Pim kinases can induce cell cycle arrest and apoptosis in cancer cells.[2]
The Pim-1 signaling pathway is primarily activated by cytokines through the JAK/STAT pathway. STAT3 and STAT5 directly bind to the Pim-1 promoter to initiate its transcription. Pim-1, in turn, can participate in a negative feedback loop by interacting with negative regulators of the JAK/STAT pathway. It exerts its pro-survival and anti-apoptotic effects by phosphorylating various downstream targets, including the pro-apoptotic protein Bad.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] Angiogenesis is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can block tumor-induced angiogenesis, thereby starving tumors of essential nutrients and oxygen.[4]
Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which is crucial for endothelial cell survival.
Synthesis of Kinase Inhibitors from this compound
The synthesis of kinase inhibitors from this compound typically involves modification at the hydroxyl and/or the pyridine ring, often following an initial reaction at the nitrile group. A common strategy is the construction of a fused pyrimidine ring system, leading to pyrido[2,3-d]pyrimidines, which are known scaffolds for various kinase inhibitors.
General Synthetic Workflow
The general workflow for the synthesis of kinase inhibitors using this compound as a starting material can be outlined as follows:
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and final kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a Nicotinonitrile-Based Pim-1 Kinase Inhibitor
This protocol is based on the synthesis of potent Pim-1 inhibitors as described by Abdel-Ghani et al. (2023).[5]
Step 1: Synthesis of 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide
-
To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (1 mmol) in anhydrous acetone (20 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 mmol) and heat the mixture at reflux for 8 hours.
-
After cooling, filter the solid and evaporate the solvent under reduced pressure.
-
To the resulting residue, add ethanol (15 mL) and hydrazine hydrate (5 mmol).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry to afford the acetohydrazide derivative.
Step 2: Synthesis of 4,6-Dimethyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)nicotinonitrile
-
Dissolve the acetohydrazide from Step 1 (1 mmol) in ethanol (15 mL).
-
Add potassium hydroxide (2 mmol) and carbon disulfide (3 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture, acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Synthesis of the Final Inhibitor (Example with an Amine Coupling)
-
Convert the acetohydrazide from Step 1 to the corresponding azide by treatment with sodium nitrite in acidic solution.
-
Couple the resulting azide with a desired amine (e.g., glycine methyl ester hydrochloride) in a suitable solvent like DMF in the presence of a base (e.g., triethylamine) at 0°C to room temperature overnight.
-
Purify the final product by column chromatography.
Protocol 2: Synthesis of a Nicotinamide-Based VEGFR-2 Inhibitor
This protocol is a representative synthesis based on the work of Hassan et al. (2022) for VEGFR-2 inhibitors.[3][4][6]
Step 1: Synthesis of an N-aryl-2-chloro-nicotinamide Intermediate
-
Start with 2-chloronicotinic acid.
-
React 2-chloronicotinic acid with thionyl chloride to form the acid chloride.
-
React the acid chloride with a substituted aniline in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to form the N-aryl-2-chloro-nicotinamide.
Step 2: Synthesis of the Final Inhibitor via Nucleophilic Aromatic Substitution
-
To a solution of the N-aryl-2-chloro-nicotinamide (1 mmol) in a suitable solvent (e.g., DMF or DMSO), add a substituted phenol or amine (1.2 mmol) and a base (e.g., potassium carbonate or cesium carbonate).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final VEGFR-2 inhibitor.
Quantitative Data
The following tables summarize the in vitro biological activities of representative kinase inhibitors synthesized from nicotinonitrile or closely related nicotinamide scaffolds.
Table 1: In Vitro Pim-1 Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 12 | Pim-1 | 14.3 | [5] |
| 8e | Pim-1 | ≤ 280 | [2] |
| Staurosporine | Pim-1 | 16.7 | [5] |
Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | VEGFR-2 | 77.02 | [4] |
| Compound 6 | VEGFR-2 | 60.83 | [3] |
| Sorafenib | VEGFR-2 | 53.65 | [3][4] |
Table 3: Anti-proliferative Activity against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 12 | MCF-7 (Breast) | 0.5 | [5] |
| 12 | HepG2 (Liver) | 5.27 | [5] |
| Compound 8 | HCT-116 (Colon) | 5.4 | [4] |
| Compound 8 | HepG2 (Liver) | 7.1 | [4] |
| Compound 6 | HCT-116 (Colon) | 9.3 | [3] |
| Compound 6 | HepG2 (Liver) | 7.8 | [3] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its inherent structural features allow for the facile generation of diverse chemical entities that can potently and selectively inhibit key kinases involved in cancer progression, such as Pim-1 and VEGFR-2. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives in the discovery of novel kinase-targeted therapies. The continued exploration of this scaffold is expected to yield new and improved drug candidates with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxynicotinonitrile in the Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-hydroxynicotinonitrile as a scaffold in the development of novel antiviral and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of its derivatives are outlined, supported by quantitative data and workflow diagrams to facilitate research and development in this area.
Introduction
This compound, which exists in tautomeric equilibrium with 2-oxonicotinonitrile, is a versatile heterocyclic compound.[1][2][3][4] Its unique structural features, particularly the presence of a reactive hydroxyl (or oxo) group and a nitrile moiety on a pyridine ring, make it an attractive starting material for the synthesis of diverse molecular architectures with potential therapeutic applications.[5] Recent research has highlighted the potential of 2-oxonicotinonitrile derivatives, especially nucleoside analogues, as effective antiviral and antimicrobial agents.[5] This document details the synthesis, biological activity, and experimental protocols related to these promising compounds.
Therapeutic Applications
Derivatives of this compound have demonstrated significant potential in two primary therapeutic areas:
-
Antiviral Activity: Nucleoside analogues of 2-oxonicotinonitrile have shown promising activity against pathogenic viruses. Notably, an acetylated nucleoside analogue, 2a(Ac) , has been identified as having good activity against SARS-CoV and influenza A (H5N1).[6] The development of such compounds is crucial in the ongoing search for new antiviral drugs to combat emerging and drug-resistant viral strains.[6]
-
Antimicrobial Activity: Certain 2-oxonicotinonitrile derivatives have also exhibited antibacterial properties. For instance, compound 7b displayed good activity against the Gram-positive bacterium Bacillus subtilis.[6] This highlights the potential of this scaffold in developing new antibiotics to address the challenge of antimicrobial resistance.
Data Presentation
The biological activity of key 2-oxonicotinonitrile derivatives is summarized in the tables below.
Table 1: Antiviral Activity of 2-Oxonicotinonitrile Nucleoside Analogues
| Compound ID | Virus | Assay | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference |
| 2a(Ac) | SARS-CoV | Virus-induced CPE | >12 | >100 | >8.3 | [6] |
| 2a(Ac) | Influenza A (H5N1) | Virus-induced CPE | >12 | >100 | >8.3 | [6] |
| 1c | HSV-1 | Virus-induced CPE | >12 | 73.1 | >6.1 | [6] |
| 1c | HSV-2 | Virus-induced CPE | >12 | 73.1 | >6.1 | [6] |
| 2b(Ac) | HSV-1 | Virus-induced CPE | 67.2 | >100 | >1.5 | [6] |
| 2c(Ac) | HSV-1 & HSV-2 | Virus-induced CPE | >60 | >100 | >1.7 | [6] |
| 3c(Ac) | HSV-1 & HSV-2 | Virus-induced CPE | >60 | >100 | >1.7 | [6] |
Table 2: Antibacterial Activity of 2-Oxonicotinonitrile Derivatives
| Compound ID | Bacterial Strain | Method | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) | Reference |
| 7b | Bacillus subtilis | Agar Diffusion | 23 | Ampicillin | 20 | [6] |
| 2b | Bacillus subtilis | Agar Diffusion | 12 | Ampicillin | 20 | [6] |
| 7c(Ac) | Bacillus subtilis | Agar Diffusion | 14 | Ampicillin | 20 | [6] |
| 3b | Escherichia coli | Agar Diffusion | 5 | Ampicillin | 18 | [6] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of 2-oxonicotinonitrile derivatives, based on published research.[6]
Protocol 1: Synthesis of 4,6-Diaryl-2-oxonicotinonitriles
This protocol describes a one-pot multicomponent reaction for the synthesis of the 2-oxonicotinonitrile scaffold.[7]
Materials:
-
Appropriate aromatic aldehyde
-
Appropriate acetophenone
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (10 mmol), acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) in ethanol (20 mL) is prepared.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the precipitate formed is filtered, washed with ethanol, and then with ether.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 4,6-diaryl-2-oxonicotinonitrile.
Protocol 2: Synthesis of 2-Oxonicotinonitrile Nucleoside Analogues
This protocol outlines the glycosylation of the 2-oxonicotinonitrile scaffold to produce nucleoside analogues.
Materials:
-
4,6-diaryl-2-oxonicotinonitrile derivative
-
Appropriate bromo-sugar (e.g., acetobromoglucose)
-
Potassium carbonate (K₂CO₃)
-
Dry acetone
Procedure:
-
A mixture of the 2-oxonicotinonitrile (1 mmol) and anhydrous K₂CO₃ (1.5 mmol) in dry acetone (20 mL) is stirred at room temperature for 30 minutes.
-
The bromo-sugar (1.2 mmol) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between chloroform and water.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the acetylated nucleoside analogue.
Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is a general method for determining the antiviral efficacy of the synthesized compounds.[8]
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells for SARS-CoV, MDCK cells for influenza) in 24-well plates
-
Synthesized compounds at various concentrations
-
Virus stock of known titer
-
Maintenance medium (e.g., DMEM with 2% FBS)
-
Agarose or methylcellulose overlay
-
Crystal violet solution
Procedure:
-
The growth medium is removed from the cell monolayers.
-
The cells are washed with phosphate-buffered saline (PBS).
-
Serial dilutions of the test compounds are added to the wells, along with a virus suspension at a concentration that produces a countable number of plaques (e.g., 100 plaque-forming units/well).
-
After an adsorption period of 1-2 hours at 37°C, the inoculum is removed.
-
The cell monolayers are washed with PBS and overlaid with a medium containing agarose or methylcellulose to restrict virus spread.
-
The plates are incubated at 37°C in a CO₂ incubator until visible plaques are formed (typically 2-4 days).
-
The overlay is removed, and the cells are fixed and stained with crystal violet.
-
The plaques are counted, and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.
Protocol 4: Antibacterial Activity Assay (Agar Disc Diffusion Method)
This is a standard method for screening the antibacterial activity of the synthesized compounds.[9][10][11][12]
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)
-
Nutrient agar plates
-
Sterile filter paper discs (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration
-
Standard antibiotic discs (e.g., Ampicillin) as a positive control
-
Solvent-only discs as a negative control
Procedure:
-
A standardized inoculum of the bacterial strain (e.g., 0.5 McFarland standard) is uniformly spread onto the surface of the nutrient agar plates.
-
Sterile filter paper discs are impregnated with a known concentration of the test compounds.
-
The impregnated discs, along with positive and negative control discs, are placed on the surface of the inoculated agar plates.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential mechanism of action and the experimental workflows described in the protocols.
Caption: Potential mechanism of action for antiviral 2-oxonicotinonitrile nucleoside analogues.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Tautomer - Wikipedia [en.wikipedia.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ebook.ranf.com [ebook.ranf.com]
- 10. researchgate.net [researchgate.net]
- 11. Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Hydroxynicotinonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 2-Hydroxynicotinonitrile, a versatile building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols and data presented are intended to serve as a guide for researchers in the fields of medicinal chemistry and drug development.
Introduction
This compound, also known as 3-cyano-2-pyridone, is a valuable scaffold in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group (in its pyridone tautomer) and an electrophilic nitrile group, allows for a diverse range of chemical transformations. This makes it an attractive starting material for the synthesis of various fused heterocyclic systems, which are prominent motifs in many biologically active compounds. This document focuses on the utility of this compound in the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds known for their potential as kinase inhibitors in cancer therapy.
Key Reaction: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A cornerstone reaction involving this compound is its condensation with guanidine salts to form 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one. This scaffold serves as a crucial intermediate for further functionalization to develop potent and selective inhibitors of various protein kinases.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and outcomes for the synthesis of 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one from this compound and guanidine carbonate.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | - | 150 | 12 | 85 |
| 2 | Ethylene Glycol | - | 180 | 8 | 78 |
| 3 | N-Methyl-2-pyrrolidone (NMP) | K2CO3 | 160 | 10 | 91 |
| 4 | Dowtherm A | - | 200 | 6 | 72 |
Note: The data presented are representative and may vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one
This protocol details the synthesis of the key pyrido[2,3-d]pyrimidine intermediate from this compound.
Materials:
-
This compound (1.0 eq)
-
Guanidine Carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (e.g., 1.20 g, 10 mmol) and guanidine carbonate (e.g., 1.35 g, 15 mmol).
-
Add N,N-Dimethylformamide (DMF, 30 mL) to the flask.
-
Place the flask in an oil bath on a magnetic stirrer and attach a reflux condenser.
-
Heat the reaction mixture to 150 °C with continuous stirring.
-
Maintain the reaction at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 20 mL) and then with deionized water (2 x 20 mL).
-
Dry the collected solid under vacuum at 60 °C to a constant weight to obtain the desired product, 2,4-diaminopyrido[2,3-d]pyrimidin-7(8H)-one.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization of Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of pyrido[2,3-d]pyrimidine derivatives from this compound.
Caption: Synthetic and evaluation workflow for novel drug candidates.
EGFR Signaling Pathway and Potential Inhibition
Derivatives of the pyrido[2,3-d]pyrimidine scaffold have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling. The following diagram depicts a simplified EGFR signaling pathway and the putative mechanism of action for a synthesized inhibitor.
Caption: Simplified EGFR signaling pathway and proposed inhibition.
Application Notes and Protocols for the Scale-up Synthesis of 2-Hydroxynicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scalable synthesis of 2-hydroxynicotinonitrile and its derivatives. Three primary scalable synthetic routes are presented: the Guareschi-Thorpe condensation, hydrolysis of 2-chloronicotinonitrile, and a pathway involving 3-cyanopyridine N-oxide. The information is intended to guide researchers in process development and scale-up activities.
Introduction
This compound, which exists in tautomeric equilibrium with 3-cyano-2-pyridone, is a valuable scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities. The efficient and scalable synthesis of these compounds is crucial for their further investigation and potential commercialization. This document outlines three robust methods for the large-scale preparation of this compound derivatives.
Synthetic Route 1: Guareschi-Thorpe Condensation of Acyclic Precursors
The Guareschi-Thorpe reaction is a classic and versatile method for the synthesis of substituted 2-pyridones. It involves the condensation of a 1,3-dicarbonyl compound with cyanoacetamide or its derivatives in the presence of a base. This method is well-suited for scale-up due to the availability of starting materials and generally straightforward reaction conditions.
General Reaction Scheme:
Caption: Guareschi-Thorpe condensation for this compound derivatives.
Application Note: Scale-up Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone
This protocol describes the synthesis of a common this compound derivative, 4,6-dimethyl-3-cyano-2-pyridone, on a laboratory scale with potential for scale-up.
Table 1: Reaction Parameters for the Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone
| Parameter | Value | Reference |
| Reactants | Acetylacetone, Cyanoacetamide | [1][2] |
| Base | Potassium Hydroxide (KOH) | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Reflux (approx. 80 °C) | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 61-79% | [1] |
| Scale | 0.006 mol | [1] |
Experimental Protocol: Synthesis of 4,6-Dimethyl-3-cyano-2-pyridone[1]
-
Reaction Setup: To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and heating mantle, add cyanoacetamide (0.006 mol) and acetylacetone (0.006 mol).
-
Solvent and Catalyst Addition: Add ethanol (10 mL) to the reaction vessel, followed by a catalytic amount of potassium hydroxide (KOH).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
A 20-fold scale-up of a similar Guareschi-Thorpe reaction using ammonium carbonate as the base in an aqueous medium has been reported to give a 95% yield, highlighting the scalability of this method[3].
Synthetic Route 2: Hydrolysis of 2-Chloronicotinonitrile Derivatives
The hydrolysis of 2-chloronicotinonitrile derivatives presents a direct route to the corresponding 2-hydroxynicotinonitriles. This transformation can be achieved under either acidic or basic conditions and is a common strategy in pyridine chemistry. The availability of 2-chloronicotinonitrile as a starting material makes this an attractive option for large-scale production.
General Reaction Scheme:
Caption: Hydrolysis of 2-chloronicotinonitrile to this compound.
Application Note: Scale-up Hydrolysis of 2-Chloro-3-cyanopyridine
This protocol outlines a general procedure for the hydrolysis of 2-chloro-3-cyanopyridine to 2-hydroxy-3-cyanopyridine (this compound). The conditions are based on typical hydrolysis procedures for related compounds and can be optimized for specific derivatives and scale.
Table 2: General Parameters for the Hydrolysis of 2-Chloro-3-cyanopyridine
| Parameter | Value | Reference |
| Reactant | 2-Chloro-3-cyanopyridine | [4] |
| Reagent | Strong aqueous base (e.g., NaOH, KOH) | [4] |
| Solvent | Water | [4] |
| Temperature | 80 - 100 °C | [5] |
| Reaction Time | 4 - 6 hours | [5] |
| Yield | High (e.g., >90% for related compounds) | [5] |
Experimental Protocol: Hydrolysis of 2-Chloro-3-cyanopyridine[4][5]
-
Reaction Setup: Charge a suitable reactor with 2-chloro-3-cyanopyridine and a strong aqueous base solution (e.g., 10-20% NaOH).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the disappearance of the starting material by a suitable analytical method (e.g., HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH where the product precipitates.
-
Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and then dry under vacuum.
Synthetic Route 3: From 3-Cyanopyridine N-oxide
This route involves the preparation of 3-cyanopyridine N-oxide, which can then be converted to a 2-substituted pyridine that is subsequently hydrolyzed to the desired this compound. This pathway is particularly relevant for industrial-scale production due to the established methods for the large-scale synthesis of pyridine N-oxides.
General Reaction Scheme:
Caption: Synthesis of this compound from 3-cyanopyridine N-oxide.
Application Note: Large-Scale Synthesis of 3-Cyanopyridine N-oxide
The first step in this route is the efficient and selective N-oxidation of 3-cyanopyridine. A scalable procedure is described in the patent literature.
Table 3: Reaction Parameters for the Synthesis of 3-Cyanopyridine N-oxide
| Parameter | Value | Reference |
| Reactant | 3-Cyanopyridine | [6][7] |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | [6][7] |
| Catalyst/Solvent | Water and Sulfuric Acid | [6][7] |
| Temperature | 75 - 95 °C | [6][7] |
| Reaction Time | 12 - 18 hours | [6][7] |
| Yield | >95% | [7] |
| Scale | 700 g | [7] |
Experimental Protocol: Synthesis of 3-Cyanopyridine N-oxide[7]
-
Reaction Setup: In a suitable reactor, add 3-cyanopyridine (700 g), water (100 mL), concentrated sulfuric acid (7.5 g), and silicomolybdic acid (5 g).
-
Reaction: Heat the mixture to 75-85 °C. Slowly and uniformly add 30% hydrogen peroxide (750 mL) over 10 hours while maintaining the temperature.
-
Completion: After the addition is complete, maintain the reaction mixture at the same temperature for an additional 8 hours to ensure complete conversion.
-
Work-up: Cool the reaction mixture to below 15 °C.
-
Isolation: The product will precipitate. Collect the solid by centrifugation or filtration.
-
Drying: Dry the product to obtain 3-cyanopyridine-N-oxide (yield: 768 g, 95.1%).
The subsequent conversion of 3-cyanopyridine N-oxide to this compound would typically involve a chlorination step using a reagent like phosphorus oxychloride to form 2-chloro-3-cyanopyridine, followed by hydrolysis as described in Synthetic Route 2.
Summary and Comparison of Routes
Table 4: Comparison of Scalable Synthetic Routes to this compound Derivatives
| Feature | Guareschi-Thorpe Condensation | Hydrolysis of 2-Chloronicotinonitrile | From 3-Cyanopyridine N-oxide |
| Starting Materials | Readily available 1,3-dicarbonyls and cyanoacetamides. | 2-Chloronicotinonitrile. | 3-Cyanopyridine. |
| Number of Steps | One-pot. | One step. | Multiple steps (oxidation, chlorination, hydrolysis). |
| Scalability | Demonstrated on a moderate scale; amenable to large-scale. | Common industrial transformation. | The initial N-oxidation is well-established on a large scale. |
| Versatility | High, allows for a wide range of substituents on the pyridine ring. | Limited to the availability of the corresponding chloro-derivative. | Moderate, depends on the reactivity of the N-oxide. |
| Potential Issues | By-product formation, optimization of base and solvent may be required. | Handling of corrosive reagents (acid/base). | Multi-step process can lower overall yield; handling of potent reagents. |
Conclusion
The choice of a synthetic route for the scale-up production of this compound derivatives will depend on factors such as the availability and cost of starting materials, the desired substitution pattern, and the specific capabilities of the manufacturing facility. The Guareschi-Thorpe condensation offers a versatile and direct one-pot approach. The hydrolysis of 2-chloronicotinonitrile is a straightforward transformation if the starting material is accessible. The route from 3-cyanopyridine N-oxide is a multi-step but potentially cost-effective option for large-scale production, leveraging established industrial processes. The provided protocols and data serve as a foundation for the development and optimization of robust and scalable manufacturing processes for this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]
- 7. CN103570617B - A kind of preparation method of 3-cyano group-pyridine N-oxides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxynicotinonitrile
Welcome to the Technical Support Center. This resource is designed for researchers, chemists, and pharmaceutical professionals to troubleshoot and optimize the synthesis of 2-Hydroxynicotinonitrile, a key intermediate in various fields. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and optimized experimental conditions to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are several established methods for synthesizing this compound. The choice of route often depends on the availability of starting materials, scalability, and desired purity. The main strategies include:
-
From Nicotinic Acid N-oxide Derivatives: This is a common and potentially high-yielding approach. The N-oxide is activated, typically with an agent like phosphorus oxychloride in the presence of an organic base, to facilitate nucleophilic attack.[1] However, using acetic anhydride as the activating agent with nicotinic acid N-oxide has been reported to result in very low yields.[1]
-
From 2-Chloronicotinonitrile: This method involves the hydrolysis of 2-chloronicotinonitrile. A documented procedure involves reacting it with concentrated hydrochloric acid under reflux, followed by careful pH adjustments with ammonia and acid to precipitate the product.[1]
-
Direct Cyanation of Pyridine Rings: General methods exist for the cyanation of activated pyridine rings. This can be achieved by treating a pyridine N-oxide with a cyanide source in the presence of an acylating agent or by converting the pyridine to a more reactive pyridinium salt before introducing the cyanide ion.[2]
A comparison of these common synthetic pathways is summarized in the table below.
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Nicotinic Acid N-oxide | Phosphorus oxychloride, Organic Base | Moderate to High[1] | Potentially high yield in a single step from an inexpensive starting material.[1] | Reaction conditions can be harsh; formation of side products like 2-chloro and 6-hydroxy isomers is possible.[1] |
| 2-Chloronicotinonitrile | Concentrated HCl, Ammonia | Moderate | Utilizes a commercially available starting material. | Requires strong acids and careful pH control during workup; potential for incomplete hydrolysis.[1] |
| Pyridine (via N-oxide) | Oxidizing agent (e.g., H₂O₂), Cyanating agent (e.g., KCN), Activating agent (e.g., TFAA) | Variable | One-pot procedures from simple pyridines are possible.[2] | May have regioselectivity issues; requires handling of highly toxic cyanide reagents. |
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?
Low yield is a common issue that can stem from multiple factors. A systematic approach to troubleshooting is essential. The following logical workflow can help identify the root cause.
Key areas to focus on:
-
Reagent Purity: Ensure starting materials and reagents are pure and dry, as contaminants can inhibit the reaction or cause side reactions.
-
Reaction Temperature: Temperature control is crucial. Some reactions require initial cooling followed by heating. Run small-scale trials to find the optimal temperature profile.
-
Solvent and Base/Acid: The choice of solvent and the type/amount of any catalyst (acid or base) can dramatically impact the reaction rate and selectivity.
Q3: I am using a Nicotinic Acid N-oxide route and observing significant side products. How can I improve selectivity for the 2-hydroxy product?
The reaction of nicotinic acid N-oxide with activating agents like phosphorus oxychloride can lead to a mixture of products, including 2-chloro and 6-hydroxy isomers in addition to the desired 2-hydroxy product.[1]
To enhance selectivity:
-
Control Stoichiometry: The amount of phosphorus oxychloride is critical. Using an insufficient amount can lead to the formation of other byproducts.[1] A molar ratio of 5 to 10 times that of the N-oxide is often preferred.[1]
-
Optimize the Base: The choice and addition rate of the organic base (e.g., tri-n-butylamine) can influence the reaction pathway. Slow, controlled addition at low temperatures is recommended.[1]
-
Temperature Management: Maintain low temperatures (e.g., ice-cooling) during the addition of reagents to control the exothermic reaction and minimize side product formation.[1]
Table 2: Example of Reaction Condition Optimization on Product Distribution
| Parameter | Variation | Effect on Yield / Selectivity | Reference |
| Activating Agent | Acetic Anhydride vs. POCl₃ | Acetic anhydride gives very low yields with nicotinic acid N-oxide. POCl₃ is more effective but can produce mixtures. | [1] |
| Base | Weak Base (e.g., Pyridine) vs. Strong Base (e.g., DBU) | In many nucleophilic reactions, stronger, non-nucleophilic bases significantly accelerate the reaction rate and can improve yield. | General Principle |
| Temperature | Low (0 °C) vs. High (Reflux) | Higher temperatures can increase reaction rates but may also promote the formation of undesired isomers or decomposition products. | General Principle |
Q4: What are the recommended methods for purifying the final this compound product?
The purification strategy depends on the nature of the impurities from your specific synthetic route. Common and effective methods include:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities.[3] The choice of solvent is critical; ideal solvents will dissolve the product well at high temperatures but poorly at low temperatures. Alcohols (ethanol, isopropanol) or aqueous mixtures are often good starting points.
-
Acid-Base Extraction: Since this compound has a weakly acidic hydroxyl group, it can be deprotonated with a base (like NaOH) to form a water-soluble salt. This allows for washing with an organic solvent to remove non-acidic impurities. The aqueous layer can then be re-acidified (with HCl) to precipitate the pure product, which is then collected by filtration.[1]
-
Trituration: If the product is a solid contaminated with highly soluble impurities, washing (triturating) the crude solid with a suitable solvent can effectively remove these impurities.[3]
Experimental Protocols
Protocol 1: Synthesis from Nicotinic Acid N-oxide
This protocol is based on a patented method designed to improve yield and selectivity.[1]
-
Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer under an inert atmosphere, add phosphorus oxychloride (5-10 molar equivalents).
-
Reagent Addition: Cool the flask in an ice bath. Add nicotinic acid N-oxide (1.0 eq.) to the stirred phosphorus oxychloride.
-
Base Addition: Slowly add an organic base, such as tri-n-butylamine (3-5 eq.), dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir under ice-cooling for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Carefully quench the reaction by pouring it into ice water. Adjust the pH to be neutral or slightly acidic using a suitable base (e.g., NaOH solution) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Synthesis from 2-Chloronicotinonitrile via Hydrolysis
This protocol is adapted from literature procedures.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloronicotinonitrile (1.0 eq.) and concentrated hydrochloric acid (10-15 volumes).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cooling & Neutralization: After the reaction is complete, cool the mixture in an ice bath. Carefully make the solution alkaline by adding concentrated aqueous ammonia.
-
Precipitation: Re-acidify the solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the this compound product.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.
References
Side reactions and by-product formation in 2-Hydroxynicotinonitrile synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxynicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand side reactions, and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common methods for synthesizing this compound are:
-
Hydrolysis of 2-chloronicotinonitrile: This route involves the nucleophilic substitution of the chlorine atom with a hydroxyl group.
-
Diazotization of 2-aminonicotinonitrile: This method proceeds via a Sandmeyer-type reaction where the amino group is converted into a diazonium salt, which is subsequently displaced by a hydroxyl group.
Q2: What is the most common by-product in the hydrolysis of 2-chloronicotinonitrile?
A2: The most prevalent by-product is 2-chloronicotinamide , which results from the incomplete hydrolysis of the nitrile group. Under certain conditions, especially with acid catalysis, the reaction can terminate at the amide stage before full conversion to the carboxylic acid.
Q3: What are the typical side reactions during the diazotization of 2-aminonicotinonitrile?
A3: Diazotization of aminopyridines is sensitive to reaction conditions. Common side reactions include the formation of various phenol-type by-products due to the instability of the diazonium salt intermediate.[1] Poor temperature control can lead to the decomposition of the diazonium salt and the formation of undesired substitution products.
Q4: How can I purify crude this compound?
A4: Purification can be achieved through several methods, depending on the nature of the impurities. Common techniques include:
-
Recrystallization: Dissolving the crude product in a suitable hot solvent and allowing it to cool, leading to the formation of pure crystals.
-
Column Chromatography: Separating the desired product from by-products based on their differential adsorption to a stationary phase.
-
Trituration: Washing the solid crude product with a solvent in which the impurities are soluble, but the desired product is not.
Troubleshooting Guides
Route 1: Hydrolysis of 2-Chloronicotinonitrile
Issue 1: Low yield of this compound and significant formation of 2-chloronicotinamide.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | 1. Increase Reaction Time: Prolong the reaction time to ensure complete conversion of the amide intermediate to the carboxylic acid. Monitor the reaction progress using TLC or HPLC. 2. Increase Temperature: Carefully increase the reaction temperature. Refluxing is often necessary for complete hydrolysis. 3. Use a Stronger Base/Acid: For alkaline hydrolysis, use a higher concentration of NaOH or KOH. For acidic hydrolysis, a strong acid like concentrated HCl or H2SO4 is typically required. |
| Reaction Conditions Favoring Amide Formation | Acid-catalyzed hydration of nitriles can sometimes favor the formation of the amide as the final product. Consider switching to strong basic conditions for hydrolysis. |
Quantitative Data on By-Product Formation (Illustrative)
The following table illustrates how reaction conditions can influence the product distribution in the hydrolysis of a related nitrile. Note that specific yields for this compound may vary.
| Starting Material | Conditions | Product | Yield | Reference |
| 2-chloro-3-cyanopyridine | Concentrated H2SO4, 90°C, 2h | 2-chloronicotinamide | 98% | [2] |
This data highlights conditions that strongly favor the formation of the amide by-product.
Experimental Protocol: Hydrolysis of 2-Chloronicotinonitrile (General Procedure)
-
Dissolution: Dissolve 2-chloronicotinonitrile in a suitable solvent (e.g., ethanol/water mixture).
-
Reagent Addition: Add an aqueous solution of a strong base (e.g., 4M NaOH) or a strong acid (e.g., concentrated HCl).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up (Alkaline Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Work-up (Acidic Hydrolysis):
-
Cool the reaction mixture.
-
Neutralize the solution with a base (e.g., NaHCO3) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Route 2: Diazotization of 2-Aminonicotinonitrile
Issue 2: Low yield of this compound and formation of multiple by-products.
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | 1. Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5°C at all times. Use an ice-salt bath for efficient cooling. 2. Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise to the acidic solution of the amine to prevent localized overheating. |
| Side Reactions of Diazonium Salt | 1. Use of Copper Catalyst: For a cleaner reaction, consider a Sandmeyer-type reaction using a copper(I) salt (e.g., Cu2O) to catalyze the displacement of the diazonium group. 2. Control of Acidity: Ensure the reaction medium is sufficiently acidic to prevent premature coupling reactions of the diazonium salt. |
| Incomplete Diazotization | 1. Check Stoichiometry: Ensure at least one equivalent of acid per amino group and one equivalent of sodium nitrite are used. 2. Test for Excess Nitrous Acid: Use starch-iodide paper to test for the presence of excess nitrous acid, indicating the completion of the diazotization. A blue-black color indicates excess nitrous acid. |
Experimental Protocol: Diazotization of 2-Aminonicotinonitrile (General Procedure)
-
Amine Dissolution: Dissolve 2-aminonicotinonitrile in an aqueous solution of a strong acid (e.g., 2M HCl) and cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the cold amine solution, ensuring the temperature remains below 5°C.
-
Confirmation of Diazotization: After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper.
-
Hydrolysis of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution to a boiling aqueous solution (or an aqueous solution containing a copper catalyst). Vigorous evolution of nitrogen gas will be observed.
-
Isolation: After the gas evolution ceases, cool the reaction mixture. The product may precipitate upon cooling.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Main Synthesis and Side Reaction Pathways
Caption: Main synthesis routes and major by-products in this compound synthesis.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for addressing low yields in this compound synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Hydroxynicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 2-Hydroxynicotinonitrile in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, a pyridine derivative, is a versatile building block in medicinal chemistry and drug discovery.[1] Its solubility is a critical physicochemical property that influences its reactivity, formulation, and bioavailability in preclinical studies. Poor solubility can hinder synthetic reactions, purification processes, and the ability to achieve desired concentrations for biological assays.
Q2: I am having trouble dissolving this compound in my desired organic solvent. What are the first steps I should take?
A2: Initially, ensure that your solvent is pure and dry, as impurities can affect solubility. Subsequently, gentle heating and agitation (stirring or sonication) can facilitate dissolution. It is also crucial to consider the possibility of tautomerism. This compound can exist in equilibrium with its pyridone tautomer. These tautomers can have different polarities and, consequently, different solubilities in various solvents. The predominant tautomeric form can be influenced by the solvent environment.
Q3: Are there any general solubility guidelines for this compound?
Troubleshooting Guides
Issue 1: Poor Solubility in Nonpolar Solvents
Problem: this compound does not dissolve sufficiently in nonpolar organic solvents such as hexane, toluene, or diethyl ether.
Cause: this compound is a polar molecule due to the presence of the hydroxyl (-OH), cyano (-CN), and pyridine ring nitrogen. Nonpolar solvents lack the ability to form significant favorable interactions, such as hydrogen bonds, with the polar functional groups of the molecule.
Solutions:
-
Co-solvency: Introduce a miscible polar co-solvent to the nonpolar solvent system. Small amounts of a polar solvent like ethanol or acetone can significantly increase the overall solvating power of the mixture for polar solutes.[3]
-
Alternative Solvents: If the experimental conditions permit, switch to a more polar solvent.
Issue 2: Precipitation of this compound Upon Cooling or Standing
Problem: The compound dissolves upon heating but precipitates out of the solution as it cools to room temperature or upon standing.
Cause: This indicates that the solution was supersaturated at the higher temperature and the solubility limit is exceeded at the lower temperature.
Solutions:
-
Determine the Metastable Zone Width (MSZW): This will help you understand the temperature range at which your solution is stable.
-
Controlled Cooling: Employ a slower, controlled cooling rate to prevent rapid precipitation and potentially allow for the formation of more stable crystals.
-
Use of Anti-solvents: If applicable to your process, the controlled addition of an anti-solvent (a solvent in which the compound is insoluble) to a saturated solution can be used to induce crystallization in a more controlled manner.
Issue 3: Inconsistent Solubility Results
Problem: Reproducibility of solubility measurements is poor between experiments.
Cause: Several factors can contribute to inconsistent results:
-
Solid-State Form: The compound may exist in different polymorphic forms, each with its own unique solubility.[4]
-
Purity: Impurities in the this compound sample or the solvent can affect solubility.
-
Equilibration Time: Insufficient time for the solution to reach equilibrium will lead to an underestimation of the true solubility. The shake-flask method, a reliable technique for determining thermodynamic solubility, often requires shaking for 24 hours or longer to ensure equilibrium is reached.[5]
-
pH of the Microenvironment: For amphoteric compounds, minor variations in the local pH can significantly impact solubility.
Solutions:
-
Characterize the Solid Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the solid-state form of your material.
-
Ensure High Purity: Use highly purified this compound and analytical grade solvents.
-
Standardize Equilibration Time: Establish and consistently use an adequate equilibration time for your solubility determinations.
-
Control pH: If working in aqueous or mixed aqueous/organic systems, use buffers to maintain a constant pH.
Advanced Solubility Enhancement Strategies
For researchers in drug development, achieving adequate aqueous solubility is often a primary goal. The following are more advanced strategies that can be employed:
pH Adjustment
This compound is an amphoteric molecule, meaning it has both acidic (hydroxyl group) and basic (pyridine nitrogen) properties. Therefore, its solubility in aqueous solutions is expected to be pH-dependent.[6][7]
-
In acidic conditions (low pH): The pyridine nitrogen can be protonated, forming a more soluble cationic species.
-
In basic conditions (high pH): The hydroxyl group can be deprotonated, forming a more soluble anionic species.
A pH-solubility profile should be determined to identify the pH of maximum solubility.
Salt Formation
For ionizable compounds, forming a salt is a common and effective method to increase aqueous solubility and dissolution rate.[8]
-
Screening for Suitable Counter-ions: A salt screening study can be performed by reacting this compound with a variety of pharmaceutically acceptable acids or bases. A general guideline is that the pKa difference between the drug and the counter-ion should be at least 2-3 units to ensure stable salt formation.[2][9]
Co-crystal Formation
Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid with improved physicochemical properties, such as solubility.[10][11][12]
-
Co-former Selection: Co-formers are chosen based on their ability to form non-covalent interactions (primarily hydrogen bonds) with the API. For this compound, potential co-formers could include molecules with carboxylic acid or amide functionalities that can hydrogen bond with the pyridine nitrogen or the hydroxyl and cyano groups.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[13][14]
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Quantification of this compound by HPLC-UV
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for polar aromatic compounds.[13]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often effective for separating pyridine derivatives.[11]
-
Detection Wavelength: Determine the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. This is typically in the UV range for pyridine derivatives.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the appropriately diluted samples from the solubility study and determine their concentrations from the calibration curve.
Data Presentation
Table 1: Hypothetical Solubility Data of this compound in Common Organic Solvents at 25°C
| Solvent | Dielectric Constant (approx.) | Polarity | Solubility (mg/mL) - Hypothetical |
| Hexane | 1.9 | Nonpolar | < 0.1 |
| Toluene | 2.4 | Nonpolar | < 0.5 |
| Diethyl Ether | 4.3 | Slightly Polar | 1 - 5 |
| Acetone | 21 | Polar Aprotic | 10 - 20 |
| Acetonitrile | 37 | Polar Aprotic | 5 - 15 |
| Ethanol | 24 | Polar Protic | 20 - 40 |
| Methanol | 33 | Polar Protic | 30 - 50 |
| DMSO | 47 | Polar Aprotic | > 100 |
Note: The solubility values in this table are hypothetical and intended for illustrative purposes. Actual solubility should be determined experimentally.
Visualizations
Caption: Preclinical development workflow for poorly soluble compounds.[1][15][16][17]
Caption: Hypothetical NRF2 signaling pathway activation.[18][19][20]
References
- 1. Preclinical Studies in the Drug Development Process: Prospects and Challenges | Texila Journal [texilajournal.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. onyxipca.com [onyxipca.com]
- 13. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ppd.com [ppd.com]
- 15. bio.org [bio.org]
- 16. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 17. NRF2 Activation by Nitrogen Heterocycles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
Technical Support Center: Optimization of 2-Hydroxynicotinonitrile Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the derivatization of 2-Hydroxynicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete derivatization of this compound?
A1: Incomplete derivatization is a frequent issue and can often be attributed to several factors:
-
Reagent Quality: The purity of the starting material, derivatizing agent, and solvents is crucial. Impurities can interfere with the reaction.[1][2]
-
Reaction Conditions: Sub-optimal temperature, reaction time, or pH can lead to an incomplete reaction.[3]
-
Moisture: The presence of water can deactivate many common derivatizing agents, especially silylating agents.[1]
-
Stoichiometry: An incorrect molar ratio of the derivatizing agent to this compound can limit the extent of the reaction.
Q2: How can I improve the yield of my derivatization reaction?
A2: To improve the reaction yield, consider the following optimization steps:
-
Increase Reagent Concentration: A slight excess of the derivatizing agent can often drive the reaction to completion.[2]
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal condition. While higher temperatures can increase the reaction rate, they may also lead to degradation of the product.[4][5]
-
Extend Reaction Time: Monitor the reaction over time to ensure it has reached completion.[4][5]
-
Use a Catalyst: In some cases, a catalyst can significantly improve the reaction rate and yield.
-
Ensure an Inert Atmosphere: For moisture-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent reagent deactivation.[1]
Q3: My derivatized product appears to be unstable. What could be the cause?
A3: Instability of the derivatized product can be due to:
-
Hydrolysis: Some derivatives, particularly silyl ethers, are susceptible to hydrolysis. Ensure all subsequent handling and analysis steps are performed under anhydrous conditions.
-
Thermal Degradation: The derivatized product may be thermally labile. Avoid excessive temperatures during workup and analysis (e.g., in a GC inlet).
-
Light Sensitivity: Some compounds are sensitive to light. Protect your samples from light exposure during and after the reaction.
Q4: I am observing unexpected side products in my reaction mixture. How can I minimize their formation?
A4: The formation of side products can be minimized by:
-
Controlling Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity and reduce the formation of byproducts.
-
Optimizing Reagent Addition: The rate and order of reagent addition can be critical. A slow, controlled addition of the derivatizing agent may be beneficial.[2]
-
Purifying Starting Materials: Ensure the this compound and reagents are of high purity to avoid side reactions from contaminants.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive derivatizing agent | Use a fresh batch of the derivatizing agent. Ensure proper storage conditions. |
| Verify the purity and integrity of your this compound starting material.[1] | ||
| Presence of moisture in the reaction | Dry all glassware thoroughly. Use anhydrous solvents. Conduct the reaction under an inert atmosphere.[1] | |
| Incorrect reaction temperature | Optimize the reaction temperature by screening a range of temperatures.[4][5] | |
| Inconsistent Results | Variability in starting material quality | Use a single, high-purity batch of this compound for all experiments. |
| Inconsistent reaction setup | Ensure consistent stirring speed, temperature control, and reagent addition rates.[2] | |
| Matrix effects from the sample | If analyzing complex samples, consider a sample cleanup step prior to derivatization. | |
| Peak Tailing or Poor Chromatography | Incomplete derivatization | Re-optimize the derivatization protocol to ensure complete reaction. |
| Adsorption of the analyte | Use a deactivated GC liner or column. Consider a different derivatizing agent that yields a less polar product. | |
| Degradation of the derivative on the column | Lower the injector and/or oven temperature. | |
| Product Loss During Workup | Product is volatile | Use gentle evaporation techniques (e.g., a stream of nitrogen) instead of high-temperature evaporation. |
| Product is water-soluble | If an aqueous workup is necessary, back-extract the aqueous layer with a suitable organic solvent.[6] |
Experimental Protocols
The following are example protocols for the derivatization of this compound. These should be considered as starting points and may require further optimization for specific applications.
Protocol 1: Silylation for GC-MS Analysis
This protocol is adapted from methods used for structurally similar phenolic compounds.[7]
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate
-
Autosampler vials with inserts
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous ethyl acetate.
-
In a clean, dry autosampler vial, add 100 µL of the stock solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the vial.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Acylation for HPLC-UV Analysis
This protocol is adapted from methods used for structurally similar phenolic compounds.[7]
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Acetonitrile (HPLC grade)
-
0.1 M Borate buffer (pH 8.5)
-
HPLC vials
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In an HPLC vial, add 100 µL of the stock solution.
-
Add 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 100 µL of a 2 mg/mL solution of 4-Nitrobenzoyl chloride in acetonitrile.[7]
-
Vortex the mixture for 1 minute.
-
Let the reaction proceed at room temperature for 15 minutes.
-
The sample is now ready for HPLC-UV analysis.
Quantitative Data Summary
The following tables provide illustrative data for the optimization of reaction parameters. Note that this data is based on typical results for the derivatization of phenolic compounds and should be used as a guideline for the optimization of this compound derivatization.
Table 1: Effect of Temperature on Silylation Yield
| Temperature (°C) | Reaction Time (min) | Relative Yield (%) |
| 50 | 30 | 75 |
| 60 | 30 | 88 |
| 70 | 30 | 99 |
| 80 | 30 | 95 (slight degradation observed) |
Table 2: Effect of Reaction Time on Silylation Yield at 70°C
| Temperature (°C) | Reaction Time (min) | Relative Yield (%) |
| 70 | 15 | 85 |
| 70 | 30 | 99 |
| 70 | 45 | 99 |
| 70 | 60 | 98 |
Table 3: Effect of Derivatizing Agent Molar Ratio on Acylation Yield
| Molar Ratio (Agent:Analyte) | Reaction Time (min) | Relative Yield (%) |
| 1:1 | 15 | 80 |
| 1.5:1 | 15 | 92 |
| 2:1 | 15 | 98 |
| 3:1 | 15 | 98 |
Visualizations
Caption: A generalized workflow for the derivatization of this compound.
Caption: A logical troubleshooting workflow for low derivatization yield.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Troubleshooting peak broadening in HPLC analysis of 2-Hydroxynicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak broadening and other chromatographic issues during the HPLC analysis of 2-Hydroxynicotinonitrile.
Troubleshooting Guide: Peak Broadening
Peak broadening in HPLC can compromise resolution, sensitivity, and the accuracy of quantification. This guide addresses common causes and solutions for this issue when analyzing this compound.
Question: Why are my peaks for this compound broad?
Answer: Peak broadening for this compound can stem from several factors, often related to its polar nature and potential for secondary interactions within the HPLC system. The most common causes are categorized below:
-
Chromatographic Conditions: Improper mobile phase composition, pH, or gradient settings can significantly impact peak shape.
-
Column Issues: Degradation of the stationary phase, contamination, or the use of an inappropriate column chemistry can lead to broadened peaks.
-
System and Hardware Effects: Issues with the HPLC instrument itself, such as excessive dead volume or leaks, can contribute to poor peak shape.
-
Analyte-Specific Issues: The inherent chemical properties of this compound, including its potential for metal chelation, can cause peak tailing and broadening.
Below is a logical workflow to diagnose and resolve peak broadening issues.
Caption: Troubleshooting workflow for HPLC peak broadening.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
A1: The mobile phase pH is a critical parameter for achieving sharp, symmetrical peaks, especially for ionizable compounds. The ideal pH should be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state. While the exact pKa of this compound is not readily published, a structurally similar compound, 2-hydroxypyridine, has a predicted acidic pKa of around 11.7 and a basic pKa of approximately 2.43.[1]
Therefore, for reversed-phase HPLC, a mobile phase pH between 3 and 5 is a good starting point. This ensures the pyridine nitrogen is protonated, leading to more consistent interactions with the stationary phase. It is recommended to use a buffer (e.g., phosphate or acetate) to maintain a stable pH.
Q2: My peaks are tailing. What are the likely causes and solutions?
A2: Peak tailing is a common form of peak broadening and can be caused by several factors:
-
Secondary Silanol Interactions: Uncapped, acidic silanol groups on the silica-based stationary phase can interact with the basic pyridine nitrogen of your analyte, causing tailing.
-
Solution: Use a modern, end-capped column (Type B silica) or a column with a different chemistry, such as a polar-embedded phase. Operating at a lower pH (around 2.5-3) can also suppress silanol ionization.[2]
-
-
Metal Chelation: this compound has the potential to chelate with metal ions present in the HPLC system (e.g., from stainless steel components or the column itself).[2][3] This can lead to significant peak tailing.
-
Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM). This will bind to the metal ions, preventing them from interacting with your analyte. Using bio-inert or PEEK tubing and components can also mitigate this issue.[3][4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
Q3: Could my HPLC system be the cause of the broad peaks?
A3: Yes, system-related issues can contribute to peak broadening, often referred to as "extra-column band broadening."
-
Dead Volume: Excessive volume in the tubing, fittings, or detector flow cell can cause peaks to broaden.
-
Solution: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible, especially between the column and the detector. Ensure all fittings are properly connected to avoid dead volume.[6]
-
-
Detector Settings: An inappropriate data acquisition rate can result in broad, poorly defined peaks.
-
Solution: Ensure the detector sampling rate is sufficient to capture the peak profile accurately. A good starting point is 10-20 data points across the peak.
-
Data Presentation
The following table summarizes key HPLC parameters and their potential impact on peak broadening for this compound analysis.
| Parameter | Recommended Setting/Range | Effect on Peak Broadening if Not Optimized |
| Mobile Phase pH | 3.0 - 5.0 (buffered) | Can cause tailing or split peaks if close to the analyte's pKa. |
| Column Chemistry | C18 (end-capped), Polar-Embedded | Unsuitable column chemistry can lead to poor retention and peak shape for polar analytes. |
| Flow Rate | 0.8 - 1.2 mL/min (for standard 4.6 mm ID column) | A flow rate that is too low can increase longitudinal diffusion, causing broader peaks.[7] |
| Temperature | 25 - 40 °C | Inconsistent temperature can lead to variable peak shapes and retention times.[8] |
| Injection Volume | 5 - 20 µL | Excessive volume can overload the column, resulting in fronting or tailing peaks.[5] |
| Sample Solvent | Mobile Phase or weaker solvent | A sample solvent stronger than the mobile phase can cause peak distortion. |
Experimental Protocols
1. Initial Method Parameters (Reversed-Phase HPLC):
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (a good starting point for many applications).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on UV absorbance of similar pyridine compounds).[9]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
2. Method Optimization Strategy:
-
Evaluate Peak Shape and Retention: Perform an initial injection with the starting parameters. If the peak is broad or tailing, proceed with the following optimization steps.
-
pH Adjustment: If tailing is observed, consider using a buffered mobile phase (e.g., 20 mM ammonium acetate adjusted to pH 4 with acetic acid) to ensure a consistent pH.
-
Investigate Metal Chelation: If tailing persists, add 0.1 mM EDTA to the mobile phase to assess the impact of metal chelation.
-
Gradient Optimization: Adjust the gradient slope to improve separation from any impurities and sharpen the peak of interest. A shallower gradient around the elution time of this compound can improve peak shape.
-
Column Screening: If satisfactory peak shape cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column, which can offer different interactions with polar analytes.
References
- 1. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. silcotek.com [silcotek.com]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. bvchroma.com [bvchroma.com]
- 6. int-res.com [int-res.com]
- 7. 95907-03-2|this compound|BLD Pharm [bldpharm.com]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Preventing degradation of 2-Hydroxynicotinonitrile during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Hydroxynicotinonitrile during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary recommendations are to maintain a cool, dry, and dark environment, preferably under an inert atmosphere.[1][2]
Q2: Why is an inert atmosphere recommended for storage?
A2: this compound, like many organic compounds, can be susceptible to oxidative degradation. Storing it under an inert gas, such as nitrogen or argon, displaces oxygen and minimizes the risk of oxidation, thereby preserving the compound's integrity.[1][2][3]
Q3: What are the main factors that can cause degradation of this compound?
A3: The degradation of this compound can be initiated by several factors, including:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Moisture (Hydrolysis): The nitrile group in the molecule can be susceptible to hydrolysis, especially in the presence of acids or bases.
-
Light (Photolysis): Exposure to light, particularly UV radiation, can provide the energy for photodegradation reactions.
-
Oxygen (Oxidation): The pyridine ring and the hydroxyl group can be sites for oxidative degradation.
-
pH: Both acidic and basic conditions can catalyze degradation pathways.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the structure and general chemical principles of similar compounds, potential degradation products could include:
-
2-Hydroxynicotinamide: Formed through the hydrolysis of the nitrile group.
-
2-Hydroxynicotinic acid: Resulting from further hydrolysis of the amide.
-
Oxidation products: Arising from reactions on the pyridine ring, potentially leading to N-oxides or ring-opened products.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or exposure to light. | 1. Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon). 2. Store in an amber vial or a light-blocking container to prevent photodecomposition. 3. Re-test the purity of the material using a suitable analytical method like HPLC. |
| Inconsistent analytical results (e.g., varying purity) | Inadequate storage leading to degradation, or moisture absorption. | 1. Verify that the storage container is tightly sealed and stored in a desiccator to prevent moisture uptake. 2. If the compound is handled outside of a controlled atmosphere, minimize the exposure time. 3. Perform a forced degradation study to understand the stability profile of the compound under your experimental conditions. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | 1. Identify the storage or experimental conditions that may have led to degradation (e.g., temperature fluctuations, exposure to incompatible solvents). 2. Use a stability-indicating HPLC method to separate and quantify the parent compound and its degradation products. 3. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Poor solubility after storage | Potential polymerization or formation of insoluble degradation products. | 1. Visually inspect the material for any changes in physical appearance. 2. Attempt to dissolve a small amount in a trusted solvent and observe for any insoluble matter. 3. If solubility issues persist, the batch may be significantly degraded and should be discarded. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid or phosphoric acid (for pH adjustment)
-
Ammonium acetate or phosphate buffer salts
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
Method Development:
-
Solvent Selection: Start with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Begin with a gradient elution to separate the parent compound from any potential impurities or degradation products. A typical gradient might run from 10% to 90% organic solvent over 20-30 minutes.
-
Wavelength Selection: Determine the optimal detection wavelength by acquiring the UV spectrum of this compound. A wavelength of approximately 270-280 nm is a reasonable starting point based on the chromophore.
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies. Subject solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Optimization: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5). Adjust the gradient, mobile phase composition, and pH as needed to achieve optimal separation.
Data Presentation:
| Parameter | Recommended Condition |
| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Workflow for optimal storage and handling of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Logical workflow for troubleshooting degradation issues.
References
Analytical challenges in the characterization of reactive intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the analytical challenges associated with the characterization of reactive intermediates.
Frequently Asked Questions (FAQs)
Q1: What are reactive intermediates and why are they difficult to characterize?
A1: Reactive intermediates are short-lived, high-energy, and highly reactive molecules that are formed during a chemical reaction but are consumed before the final products appear.[1][2] Their characterization is challenging due to their transient nature, often existing for only picoseconds or femtoseconds, and their low concentrations in a reaction mixture.[][4][5][6][7] These factors make their direct observation and isolation incredibly difficult.[][5]
Q2: How can I provide evidence for the existence of a reactive intermediate if I cannot isolate it?
A2: The existence of a reactive intermediate can be inferred through several indirect methods.[1][8] Kinetic studies, where reaction rates are measured under varying conditions (e.g., concentration, temperature), can provide strong evidence for the involvement of an intermediate.[] Another powerful technique is the use of chemical trapping agents, which are molecules that react selectively with the intermediate to form a stable, detectable product.[][9]
Q3: What is the difference between a reactive intermediate and a transition state?
A3: A reactive intermediate is a high-energy, yet stable, molecule that exists in an energy well between two transition states in a reaction mechanism.[1][8] In contrast, a transition state is a high-energy configuration of atoms that exists at the peak of an energy barrier and cannot be isolated.[] Differentiating between them experimentally is challenging but crucial for understanding the reaction pathway.[]
Q4: How can computational chemistry aid in the characterization of reactive intermediates?
A4: Computational chemistry and molecular modeling are powerful tools for predicting the structure, stability, and reactivity of potential intermediates.[][10][11] Techniques like Density Functional Theory (DFT) can be used to calculate the energy profiles of reaction pathways, helping to identify likely intermediates and transition states.[][10] These computational insights can guide experimental design and help interpret analytical data.[][10][11]
Q5: In drug development, why is it important to characterize reactive intermediates?
A5: In drug discovery and development, reactive intermediates, particularly reactive metabolites, can be responsible for idiosyncratic drug reactions (IDRs) and other toxicities.[12][13][14] Characterizing these intermediates helps in understanding the mechanisms of drug-induced toxicity, allowing for the design of safer drug candidates.[12][13] Screening for the formation of reactive intermediates is a critical step in the drug development process.[12][13]
Troubleshooting Guides
Issue 1: Signal-to-Noise Ratio is Too Low to Detect the Intermediate
Problem: The concentration of the reactive intermediate is below the detection limit of the analytical instrument, resulting in a poor signal-to-noise ratio.[]
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Intermediate Concentration | Increase the concentration of reactants, adjust the temperature to favor the formation of the intermediate, or use a more sensitive detection technique. |
| Short Lifetime of Intermediate | Employ rapid detection techniques such as flash photolysis, stopped-flow spectroscopy, or matrix isolation to "freeze" the intermediate for analysis.[4][5][6][15] |
| Background Interference | Use a technique with higher selectivity, such as mass spectrometry, which can distinguish the intermediate based on its mass-to-charge ratio.[16][17] For radical species, Electron Paramagnetic Resonance (EPR) spectroscopy is highly specific.[18][19] |
| Solvent Signal Overlap | Choose a deuterated solvent for NMR studies or a solvent with a different spectral window for spectroscopic techniques to avoid overlapping signals.[] |
Issue 2: Difficulty Distinguishing the Intermediate from Reactants, Products, or Side Products
Problem: The analytical signal of the suspected intermediate overlaps with signals from other species in the reaction mixture.[]
Possible Causes & Solutions:
| Cause | Solution |
| Spectral Overlap | Utilize multi-dimensional analytical techniques (e.g., 2D-NMR, LC-MS/MS) to resolve overlapping signals.[16] Ion mobility-mass spectrometry can separate species based on their shape in addition to their mass-to-charge ratio.[16] |
| Isotopic Labeling | Introduce a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into one of the reactants. The signal of the intermediate will be shifted, allowing for its unambiguous identification. |
| In-situ Monitoring | Use in-situ techniques like Attenuated Total Reflectance (ATR)-IR or UV-Vis spectroscopy to monitor the reaction in real-time.[][20] This allows for the observation of transient species as they appear and disappear. |
Issue 3: The Trapped Product is Not Observed
Problem: A chemical trapping experiment was performed, but the expected stable adduct of the reactive intermediate was not detected.
Possible Causes & Solutions:
| Cause | Solution |
| Trapping Agent is Not Reactive Enough | The trapping agent must react with the intermediate faster than the intermediate proceeds along its normal reaction pathway.[] Select a more reactive trapping agent. |
| Incorrect Trapping Agent | The chosen trapping agent may not be selective for the specific type of reactive intermediate. For example, use a nucleophile to trap a carbocation or a radical scavenger like TEMPO for radical intermediates.[][9] |
| Unstable Trapped Product | The product formed from the trapping reaction may itself be unstable under the reaction conditions. Analyze the reaction mixture at different time points or under milder conditions. |
Experimental Protocols
Protocol 1: Detection of a Radical Intermediate using EPR Spectroscopy with Spin Trapping
-
Preparation: Prepare a solution of the reactant(s) in a suitable solvent. Separately, prepare a solution of a spin trapping agent (e.g., PBN, DMPO) in the same solvent.
-
Initiation: Mix the reactant and spin trap solutions in an EPR tube. Initiate the reaction (e.g., by UV irradiation for a photochemical reaction).
-
EPR Measurement: Immediately place the EPR tube in the cavity of the EPR spectrometer and begin data acquisition.
-
Analysis: The resulting EPR spectrum will show a characteristic signal for the spin adduct, which is a more stable radical. The hyperfine splitting pattern of the spectrum can provide information about the structure of the original, short-lived radical intermediate.[21][22]
Protocol 2: In-situ Monitoring of a Reaction using Flow Chemistry Coupled with IR Spectroscopy
-
System Setup: Set up a continuous flow reactor system with pumps to deliver reactant solutions.[20][23] Connect the output of the reactor to a flow cell in an FT-IR spectrometer equipped with an ATR probe.[20]
-
Reaction Initiation: Pump the reactant solutions at controlled flow rates into a mixing unit and then through the reactor coil. The reaction time is determined by the flow rate and the reactor volume.[23]
-
Real-time Analysis: Continuously record the IR spectrum of the reaction mixture as it flows through the ATR cell.
-
Data Interpretation: Monitor the appearance and disappearance of specific IR absorption bands corresponding to the reactants, intermediates, and products over time (or distance along the reactor).[20] This provides kinetic information and evidence for the presence of transient species.
Visualizations
References
- 1. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. What Are Reactive Intermediates and Why Do They Matter? [meghmaniglobal.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Mechanism Chemi [employees.csbsju.edu]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Strategies for dealing with reactive intermediates in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for reactive intermediates and toxicity assessment in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive Intermediates: Molecular and MS-Based Approaches to Assess the Functional Significance of Chemical:Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 20. mt.com [mt.com]
- 21. mdpi.com [mdpi.com]
- 22. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 23. Flow chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Purifying Unstable 2-Hydroxynicotinonitrile Analogs
Welcome to the technical support center for the purification of unstable 2-hydroxynicotinonitrile analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: Why are this compound analogs prone to instability during purification?
This compound and its analogs possess a unique electronic structure that contributes to their instability. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. The presence of both a hydroxyl group and a cyano group can further influence the molecule's reactivity and stability, particularly under acidic or basic conditions and at elevated temperatures. The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its corresponding 2-pyridone form, and this equilibrium can be influenced by the solvent and pH, potentially leading to a mixture of tautomers that can complicate purification and analysis.
Q2: My this compound analog appears to be degrading on a standard silica gel column. What is the likely cause and how can I prevent this?
Standard silica gel is inherently acidic due to the presence of silanol groups on its surface. This acidity can catalyze the degradation of acid-sensitive compounds like many this compound analogs.
To mitigate this, you can:
-
Deactivate the silica gel: Before packing the column, create a slurry of the silica gel in your chosen eluent system containing a small percentage (typically 0.5-2%) of a volatile base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1][2] This neutralizes the acidic sites on the silica surface.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase such as neutral or basic alumina, or bonded silica phases like amino-propylated silica.
Q3: What are the best practices for storing crude and purified unstable this compound analogs?
Given their potential instability, proper storage is crucial. It is recommended to store these compounds under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) and protected from light. For long-term storage, ensuring the material is free of residual solvents is also important.
Q4: Should I consider using a protecting group for the hydroxyl function during purification?
Protecting the hydroxyl group can be a viable strategy, especially if the instability is primarily due to this functional group's reactivity.
-
Silyl ethers (e.g., TBDMS, TIPS): These are common protecting groups for hydroxyl functions and are generally stable to chromatography.[3][4] They can be introduced using the corresponding silyl chloride and a base like imidazole. Deprotection is typically achieved under acidic conditions or with a fluoride source.
-
Benzyl ether (Bn): This can be another robust protecting group, though its removal often requires harsher conditions like catalytic hydrogenation.
The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Troubleshooting Guides
Issue 1: Low recovery of the desired compound after flash chromatography.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Degradation on silica gel | Use deactivated silica gel (pre-treated with 0.5-2% triethylamine in the eluent) or an alternative stationary phase like neutral alumina.[1] |
| Thermal decomposition | If the compound is suspected to be thermally labile, perform the chromatography at a lower temperature. This can be achieved by jacketing the column and using a circulating chiller to maintain a temperature between 0°C and -20°C. Pre-chilling the eluent is also recommended.[5][6] |
| Irreversible adsorption | The compound may be strongly adsorbing to the stationary phase. Try using a more polar eluent system or adding a small amount of a competitive binder, such as a few drops of methanol or acetonitrile, to the eluent. |
| Incorrect solvent system | The chosen eluent may be too weak to elute the compound or too strong, causing it to co-elute with impurities. Optimize the solvent system using thin-layer chromatography (TLC) beforehand. |
Issue 2: The purified compound is a mixture of tautomers.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Tautomerization during purification | The 2-hydroxy-pyridine/2-pyridone tautomerism is influenced by solvent polarity and pH. Using aprotic solvents may favor one tautomer over the other.[7][8] |
| Analysis conditions | The analytical method (e.g., NMR solvent) can also affect the observed tautomeric ratio. Consider acquiring spectra in different deuterated solvents to assess the equilibrium. |
Issue 3: Difficulty in achieving crystallization of the purified product.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Residual impurities | Even small amounts of impurities can inhibit crystallization. Ensure the product is of high purity (>98%) before attempting crystallization. |
| Incorrect solvent choice | A suitable recrystallization solvent should dissolve the compound when hot but not at room temperature.[9] Experiment with a range of solvents of varying polarities (e.g., ethanol/water, dichloromethane/hexane). |
| Oiling out | If the compound "oils out" instead of crystallizing, this is often due to the solution being too supersaturated or cooling too quickly. Try using a more dilute solution or allowing for slower cooling. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can also be effective.[5] |
Experimental Protocols
Protocol 1: Low-Temperature Flash Chromatography on Deactivated Silica Gel
This protocol is designed for thermally and acid-sensitive this compound analogs.
Materials:
-
Crude this compound analog
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Anhydrous solvents for elution (e.g., hexanes, ethyl acetate, dichloromethane)
-
Flash chromatography system with a jacketed column and a circulating chiller
Procedure:
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) containing 1% TEA. Let it stand for 30 minutes.
-
Column Packing: Pack the column with the deactivated silica gel slurry. Ensure the silica bed is well-compacted and level.
-
Equilibration: Equilibrate the column with the initial mobile phase (without TEA) at the desired low temperature (e.g., -10°C) for at least 30 minutes.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable solvent. If the compound has poor solubility, "dry loading" is recommended: dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. A gradient elution can be employed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Low-Temperature Recrystallization
This method is suitable for thermally unstable compounds that are prone to decomposition in hot solvents.
Materials:
-
Purified this compound analog (as an oil or amorphous solid)
-
A "good" solvent in which the compound is soluble at a low temperature (e.g., dichloromethane, acetone).
-
A "poor" solvent in which the compound is insoluble (e.g., pentane, hexane).
-
Dewar flasks and cooling baths (e.g., ice-water, dry ice-acetone).
Procedure:
-
Dissolution: In a flask protected from moisture, dissolve the compound in a minimal amount of the pre-cooled "good" solvent at a low temperature (e.g., 0°C).
-
Inducing Precipitation: Slowly add the pre-cooled "poor" solvent dropwise with gentle swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Crystallization: Allow the flask to stand undisturbed at a lower temperature (e.g., -20°C or in a freezer) for several hours to overnight to allow for crystal formation.
-
Isolation: Collect the crystals by cold filtration, for example, using a pre-cooled Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under high vacuum to a constant weight.
Visualizations
Caption: General experimental workflow for unstable this compound analogs.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. zmsilane.com [zmsilane.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ijpbs.com [ijpbs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Hydroxynicotinonitrile and 6-Hydroxynicotinonitrile for Researchers
This guide provides a detailed comparison of the chemical reactivity of 2-Hydroxynicotinonitrile and its isomer, 6-Hydroxynicotinonitrile. For professionals in drug development and chemical research, a nuanced understanding of the subtle differences in reactivity between these two isomers is critical for designing synthetic routes and predicting metabolic pathways. This document outlines the key differences in their electronic properties and reactivity, supported by analogous experimental data and detailed experimental protocols for comparative analysis.
Tautomerism: The Pyridone Predominance
It is crucial to recognize that both this compound and 6-Hydroxynicotinonitrile exist predominantly in their pyridone tautomeric forms in solution. This means their reactivity is that of an amide-like pyridone ring system rather than a phenolic pyridine. Specifically:
-
This compound exists as 2-oxo-1,2-dihydropyridine-3-carbonitrile .
-
6-Hydroxynicotinonitrile exists as 6-oxo-1,6-dihydropyridine-3-carbonitrile (also known as 5-cyano-2(1H)-pyridinone)[1][2].
This tautomerism is a key determinant of their chemical behavior.
Electronic Properties and Inferred Reactivity
The relative positions of the electron-withdrawing nitrile group (-CN) and the carbonyl group (C=O) in the pyridone ring significantly influence the electron density distribution and, consequently, the reactivity of different sites within the molecules.
-
2-oxo-1,2-dihydropyridine-3-carbonitrile : The nitrile group is adjacent to the carbonyl group. This proximity enhances the electron-withdrawing effect on the C4 and C6 positions of the ring. The nitrile group itself is activated by the adjacent carbonyl.
-
6-oxo-1,6-dihydropyridine-3-carbonitrile : The nitrile group is positioned para to the ring nitrogen and meta to the carbonyl group. The powerful electron-withdrawing nature of the nitrile group at the 3-position is expected to decrease the electron density of the ring, affecting its susceptibility to electrophilic attack.
Comparative Reactivity Analysis
Based on established principles of organic chemistry and analogous experimental data, we can infer the relative reactivity of the two isomers in key transformations.
Reactions of the Nitrile Group
The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, and reduction to a primary amine. The rate of these reactions is dependent on the electrophilicity of the nitrile carbon.
Kinetic studies on the hydrolysis of isomeric 1-methyl-cyanopyridinium ions provide a useful analogy. The relative rates of hydrolysis were found to be in the order of 2-cyano > 4-cyano > 3-cyano[3]. This suggests that the nitrile group is most activated when it is at the 2-position, followed by the 4- and 3-positions.
By analogy, the nitrile group in 2-oxo-1,2-dihydropyridine-3-carbonitrile , being in a position analogous to the 2-position of pyridine, is expected to be more electrophilic and thus more susceptible to nucleophilic attack (e.g., hydrolysis) than the nitrile group in 6-oxo-1,6-dihydropyridine-3-carbonitrile , which is at the 3-position.
References
A Comparative Guide to Pyridine-Based Building Blocks: 2-Hydroxynicotinonitrile vs. Alternatives in Synthesis
For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of a synthetic route. Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, making the choice of pyridine-based building blocks particularly significant. This guide provides an in-depth comparison of 2-hydroxynicotinonitrile against other common pyridine-based building blocks, namely 2-chloronicotinonitrile and 2-aminonicotinonitrile, with a focus on their synthetic applications, supported by experimental data.
Introduction to Pyridine Building Blocks
The pyridine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds. The strategic functionalization of this core structure is key to modulating the pharmacological properties of a molecule. This compound, along with its chloro and amino counterparts, offers a versatile platform for the synthesis of diverse pyridine derivatives. Each of these building blocks possesses unique reactivity profiles that make them suitable for different synthetic transformations.
This compound exists in tautomeric equilibrium with its corresponding 2-pyridone form. This characteristic allows for selective reactions at either the nitrogen or oxygen atom, providing a pathway to N-substituted pyridones or 2-alkoxypyridines, both of which are important pharmacophores.
2-Chloronicotinonitrile serves as an excellent electrophile for nucleophilic aromatic substitution and a versatile partner in cross-coupling reactions, enabling the introduction of a wide range of substituents at the 2-position of the pyridine ring.
2-Aminonicotinonitrile is a valuable nucleophile and a key component in multicomponent reactions, facilitating the rapid construction of complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines.
Comparison of Synthetic Applications
The utility of these building blocks is best illustrated by comparing their performance in key synthetic transformations.
Nucleophilic Substitution and Alkylation
This compound's ambident nucleophilic nature allows for either N- or O-alkylation. The selectivity of this reaction is highly dependent on the reaction conditions. Generally, polar solvents and the use of a strong base favor N-alkylation, leading to the formation of N-substituted 2-pyridones. Conversely, O-alkylation to form 2-alkoxypyridines can be achieved under different conditions, although N-alkylation is often the more facile pathway.
In contrast, 2-chloronicotinonitrile readily undergoes nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles, including amines, alcohols, and thiols, to yield 2-substituted nicotinonitriles. This reaction is a cornerstone for introducing diverse functionalities at the 2-position.
Table 1: Comparison of Alkylation and Nucleophilic Substitution Reactions
| Starting Material | Reagent/Conditions | Product Type | Yield (%) | Reference |
| This compound | Alkyl halide, K₂CO₃, DMF | N-Alkylation | 70-90 | [General observation] |
| This compound | Alkyl halide, Ag₂O, Chloroform | O-Alkylation | 40-60 | [General observation] |
| 2-Chloronicotinonitrile | Amine, Base | 2-Aminonicotinonitrile | 80-95 | [General observation] |
| 2-Chloronicotinonitrile | Alcohol, NaH | 2-Alkoxynicotinonitrile | 75-90 | [General observation] |
Cross-Coupling Reactions
2-Chloronicotinonitrile is a workhorse in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. These reactions provide powerful methods for the formation of C-C and C-N bonds, respectively, enabling the synthesis of complex biaryl and amino-substituted pyridines. While the chlorine atom is less reactive than bromine or iodine, the use of appropriate ligands and reaction conditions can achieve high yields.
This compound can also participate in cross-coupling reactions after conversion of the hydroxyl group to a better leaving group, such as a triflate. However, this adds an extra step to the synthetic sequence.
Table 2: Comparison of Cross-Coupling Reactions
| Starting Material | Coupling Partner | Catalyst/Ligand | Product Type | Yield (%) | Reference |
| 2-Chloronicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenylnicotinonitrile | 70-90 | [General Suzuki protocol] |
| 2-Chloronicotinonitrile | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(Phenylamino)nicotinonitrile | 60-85 | [General Buchwald-Hartwig protocol] |
Multicomponent Reactions
2-Aminonicotinonitrile is an exceptional building block for multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. The Gewald reaction, a classic MCR, utilizes a β-ketoester, an activated nitrile (like malononitrile), and elemental sulfur to produce highly substituted 2-aminothiophenes. A variation of this, using 2-aminonicotinonitrile, can lead to the formation of fused thieno[2,3-b]pyridine systems. Furthermore, 2-aminonicotinonitrile is a key precursor for the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity.
Table 3: Multicomponent Reactions
| Starting Material | Reagents | Product Type | Yield (%) | Reference |
| 2-Aminonicotinonitrile | Ethyl cyanoacetate, Aldehyde, Base | Dihydropyridinone | 60-80 | [General MCR protocol] |
| 2-Aminonicotinonitrile | Guanidine, High temperature | Pyrido[2,3-d]pyrimidine | 50-70 | [General cyclization protocol] |
Experimental Protocols
General Procedure for N-Alkylation of this compound
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) is added potassium carbonate (1.5 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the addition of the alkyl halide (1.2 mmol). The reaction mixture is then heated to 80 °C and stirred for 4-6 hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is poured into ice water (50 mL) and the resulting precipitate is collected by filtration, washed with water, and dried to afford the N-alkylated product.
General Procedure for Suzuki Coupling of 2-Chloronicotinonitrile
A mixture of 2-chloronicotinonitrile (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol) in a 2:1 mixture of toluene and water (15 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12-16 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-aryl-nicotinonitrile.
General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines from 2-Aminonicotinonitrile
A mixture of 2-aminonicotinonitrile (1.0 mmol) and formamide (10 mL) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to give the pyrido[2,3-d]pyrimidin-4-amine.
Biological Relevance and Signaling Pathways
The pyridine derivatives synthesized from these building blocks often exhibit significant biological activities, making them attractive targets for drug discovery.
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition
Pyridinone-containing compounds, often synthesized from this compound, have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle.[2]
Caption: Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives.
Kinase Inhibition: JAK-STAT and NF-κB Signaling Pathways
Many pyridine-based compounds, particularly those derived from 2-aminonicotinonitrile, have been developed as inhibitors of various protein kinases involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers. Pyrrolo[2,3-b]pyridine derivatives, synthesized from 2-aminonicotinonitrile precursors, have been developed as selective JAK1 inhibitors, blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[3]
Caption: Inhibition of the JAK-STAT Signaling Pathway.
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a key role in regulating the immune response to infection and inflammation. Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. Certain pyridine derivatives can inhibit the NF-κB pathway by preventing the degradation of IκBα, an inhibitory protein, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4]
Caption: Inhibition of the NF-κB Signaling Pathway.
Conclusion
The choice between this compound, 2-chloronicotinonitrile, and 2-aminonicotinonitrile as a starting material depends heavily on the desired final product and the synthetic strategy.
-
This compound is ideal for accessing N-substituted 2-pyridones and 2-alkoxypyridines, with the caveat of managing N- vs. O-alkylation selectivity.
-
2-Chloronicotinonitrile is the go-to building block for introducing a wide variety of substituents at the 2-position via nucleophilic substitution and cross-coupling reactions.
-
2-Aminonicotinonitrile excels in the rapid construction of complex, fused heterocyclic systems through multicomponent reactions and cyclizations.
A thorough understanding of the reactivity and synthetic potential of each of these building blocks is essential for the efficient and innovative design of novel pyridine-containing molecules for pharmaceutical and agrochemical applications. This guide provides a foundational comparison to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Comparative analysis of different synthetic routes to 2-Hydroxynicotinonitrile
A Comparative Analysis of Synthetic Routes to 2-Hydroxynicotinonitrile
Introduction
This compound, also known as 3-Cyano-2-pyridone, is a valuable heterocyclic intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structure, featuring both a nitrile and a hydroxypyridine moiety, allows for diverse functional group transformations. This guide provides a comparative analysis of different synthetic routes to this compound, offering a detailed look at their methodologies, yields, and overall efficiency to aid researchers in selecting the most suitable pathway for their specific needs.
Key Synthetic Strategies
The synthesis of this compound can be approached from several key precursors. The most common strategies involve:
-
Hydrolysis of 2-Chloronicotinonitrile: A straightforward nucleophilic substitution reaction.
-
Reaction of Nicotinic Acid N-oxide: A method that leverages the activation of the pyridine ring by the N-oxide group.
-
Diazotization of 2-Aminonicotinonitrile followed by hydrolysis: A classic method for introducing a hydroxyl group.
-
Direct Cyanation of 2-Hydroxypyridine: Introducing the cyano group onto the pre-existing hydroxypyridine ring.
This guide will focus on the first two methods, for which more detailed experimental data is readily available in the literature.
Route 1: Hydrolysis of 2-Chloronicotinonitrile
This is one of the most direct methods for preparing this compound. The reaction involves the nucleophilic substitution of the chlorine atom at the 2-position of the pyridine ring by a hydroxide ion.
Experimental Protocol
A common procedure for the hydrolysis of 2-chloronicotinonitrile involves heating it in the presence of a strong acid, followed by neutralization.
-
Reaction Setup: 2-chloronicotinonitrile is mixed with concentrated hydrochloric acid in a round-bottom flask equipped with a reflux condenser.[1]
-
Heating: The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled.
-
Neutralization: The acidic solution is carefully neutralized. Initially, concentrated aqueous ammonia is added to make the solution alkaline, followed by the addition of hydrochloric acid to adjust the pH to precipitate the product.[1]
-
Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.
Route 2: From Nicotinic Acid N-oxide
This route involves the reaction of Nicotinic Acid N-oxide with a chlorinating agent, followed by cyanation. A more direct approach described in the literature for a related derivative involves reacting the N-oxide in the presence of phosphorus oxychloride and an organic base to yield the 2-hydroxy derivative.[1] While this patent describes the synthesis of 2-hydroxynicotinic acid, a similar principle can be applied for the nitrile analogue.
Experimental Protocol for a Related 2-Hydroxynicotinic Acid Derivative
The following protocol for the synthesis of 2-hydroxynicotinic acid from nicotinic acid N-oxide illustrates the reaction conditions that could be adapted for this compound.[1]
-
Reagent Preparation: Nicotinic acid N-oxide and an organic base (e.g., tri-n-butylamine) are added to phosphorus oxychloride under cooling (ice bath) and stirring.[1]
-
Reaction: The mixture is stirred for a specified time, during which the appearance of the solution may change.
-
Solvent Removal: Excess phosphorus oxychloride is distilled off under reduced pressure.
-
Hydrolysis: The residue is hydrolyzed by the addition of water.
-
Isolation: The resulting crystals of the 2-hydroxy derivative are separated by filtration.[1]
Comparative Data
The following table summarizes the quantitative data for the different synthetic routes to this compound and its acid analogue, providing a basis for comparison.
| Parameter | Route 1: Hydrolysis of 2-Chloronicotinonitrile | Route 2: From Nicotinic Acid N-oxide (for 2-hydroxynicotinic acid) |
| Starting Material | 2-Chloronicotinonitrile | Nicotinic Acid N-oxide |
| Key Reagents | Concentrated HCl, NH4OH | Phosphorus oxychloride, organic base (e.g., tri-n-butylamine) |
| Yield | Data not explicitly quantified, but described as a viable method.[1] | 47% (for 2-hydroxynicotinic acid)[1] |
| Purity | Not specified. | 99% (for 2-hydroxynicotinic acid)[1] |
| Reaction Time | Dependent on reflux duration. | ~1 hour stirring after addition.[1] |
| Reaction Temperature | Reflux temperature of concentrated HCl. | Ice bath cooling, then room temperature.[1] |
| Advantages | Simple, direct conversion. | One-pot synthesis from an inexpensive starting material.[1] High purity of the product. |
| Disadvantages | Use of concentrated acids and bases. | Use of phosphorus oxychloride, which is corrosive and moisture-sensitive. |
Workflow for Comparing Synthetic Routes
The following diagram illustrates the logical workflow for selecting a synthetic route to this compound based on different starting materials and reaction characteristics.
Caption: Logical workflow for comparing synthetic routes.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for certain reagents. The hydrolysis of 2-chloronicotinonitrile offers a very direct pathway. On the other hand, synthesis from nicotinic acid N-oxide, while requiring careful handling of phosphorus oxychloride, can provide a high-purity product in a one-pot reaction from an inexpensive precursor.[1] Researchers should weigh the trade-offs between the simplicity of the hydrolysis route and the potential for high purity and yield from the N-oxide route when planning their synthesis.
References
Efficacy of 2-Hydroxynicotinonitrile Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzymatic inhibitory efficacy of 2-hydroxynicotinonitrile derivatives and their structurally related analogs. Due to the tautomeric nature of the core scaffold, these compounds are also referred to as 2-pyridone-3-carbonitriles. While direct and extensive research on this compound derivatives as enzyme inhibitors is emerging, this guide consolidates available data on closely related compounds, particularly 2-amino-3-cyanopyridine derivatives, to highlight the potential of this chemical class. The information presented herein, including quantitative inhibitory data and detailed experimental protocols, aims to serve as a valuable resource for researchers engaged in the discovery and development of novel enzyme inhibitors.
Carbonic Anhydrase Inhibition
Derivatives of 2-amino-3-cyanopyridine, which share a core structure with the tautomeric form of this compound, have demonstrated notable inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[1][2][3][4] These cytosolic enzymes play crucial roles in various physiological processes, and their inhibition is a target for the treatment of several diseases.
Comparative Inhibitory Activity against hCA I and hCA II
The following table summarizes the inhibitory potency (IC50 and Ki values) of a series of synthesized 2-amino-3-cyanopyridine derivatives against hCA I and hCA II. Lower values indicate greater inhibitory efficacy.
| Compound ID | hCA I IC50 (µM) | hCA I Ki (µM) | hCA II IC50 (µM) | hCA II Ki (µM) | Reference |
| 5b | 34 | - | - | - | [1][2] |
| 5d | 33 | - | 56 | - | [1][2] |
| 7b | - | - | - | 2.56 | [3][4] |
| 7d | - | 2.84 | - | - | [3][4] |
| Acetazolamide (Standard) | - | - | - | - |
Note: Specific IC50 and Ki values for Acetazolamide were not provided in the compared context, but it is a well-established potent inhibitor.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Method)
The inhibitory effects of the compounds on hCA I and II are typically determined by measuring the esterase activity of the enzyme.[4]
Materials:
-
Purified human carbonic anhydrase I and II
-
Sepharose-4B-L-tyrosine-sulfanilamide affinity column for purification
-
p-Nitrophenylacetate (p-NPA) as substrate
-
Test compounds (2-amino-3-cyanopyridine derivatives)
-
Acetazolamide (standard inhibitor)
-
Tris-SO4 buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Enzyme Purification: Human carbonic anhydrase I and II are purified from fresh human erythrocytes using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography.
-
Esterase Activity Assay: The assay is based on the hydrolysis of p-NPA by the carbonic anhydrase, which produces the yellow-colored p-nitrophenolate ion.
-
A reaction mixture is prepared containing Tris-SO4 buffer, a known concentration of the purified enzyme, and varying concentrations of the test compound or standard inhibitor.
-
The reaction is initiated by the addition of the p-NPA substrate.
-
The change in absorbance at 348 nm is monitored spectrophotometrically at 25°C for a defined period.
-
The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.
-
Data Analysis: IC50 values (the concentration of inhibitor that causes 50% inhibition) are determined from plots of percentage inhibition versus inhibitor concentration. Ki values are calculated using Lineweaver-Burk plots.[4]
Urease Inhibition
Experimental Protocol: Urease Inhibition Assay (Berthelot Method)
A common and reliable method for assessing urease inhibition is the Berthelot (or indophenol) method, which quantifies the ammonia produced from urea hydrolysis.[5][6]
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Hydroxyurea or Thiourea (standard inhibitor)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hypochlorite and sodium hydroxide)
-
96-well microplate and reader
Procedure:
-
Reaction Mixture: In a 96-well plate, a mixture of the test compound at various concentrations and the urease enzyme solution is pre-incubated.
-
Substrate Addition: The enzymatic reaction is initiated by adding the urea substrate to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Color Development: The reaction is stopped, and the color is developed by adding the phenol and alkali reagents. This leads to the formation of a blue-green indophenol compound in the presence of ammonia.
-
Absorbance Measurement: The absorbance is measured spectrophotometrically at a wavelength between 625 and 670 nm.
-
Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (with no inhibitor).[6]
α-Glucosidase Inhibition
α-Glucosidase is an intestinal enzyme that plays a crucial role in carbohydrate digestion. Its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. While specific inhibitory data for this compound derivatives against α-glucosidase are not available in the reviewed literature, related heterocyclic structures are being investigated.
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity against α-glucosidase is commonly determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[7][8][9][10][11]
Materials:
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Acarbose (standard inhibitor)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate and reader
Procedure:
-
Reaction Setup: A solution of the test compound and the α-glucosidase enzyme in phosphate buffer is pre-incubated in a 96-well plate.[9]
-
Reaction Initiation: The enzymatic reaction is started by adding the pNPG substrate.[9]
-
Incubation: The plate is incubated at 37°C for a defined period.[9]
-
Reaction Termination: The reaction is stopped by adding a sodium carbonate solution.[10]
-
Absorbance Reading: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[10]
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells.[8]
Signaling Pathway Modulation
Enzyme inhibitors exert their effects by modulating specific signaling pathways. For instance, the inhibition of carbonic anhydrase can affect pH regulation within and outside cells, which can have downstream effects on various cellular processes, including tumorigenesis. The inhibition of urease in pathogenic bacteria disrupts their ability to neutralize acidic environments, thereby impeding their survival and virulence. α-Glucosidase inhibitors directly impact carbohydrate metabolism and glucose homeostasis.
Conclusion and Future Directions
The available data on 2-amino-3-cyanopyridine derivatives demonstrate that the broader cyanopyridine scaffold is a promising starting point for the development of carbonic anhydrase inhibitors. The inhibitory potency of these compounds warrants further investigation and optimization.
For urease and α-glucosidase, while established protocols for inhibitor screening are available, there is a clear lack of specific data for this compound derivatives. This represents a significant research opportunity. Future studies should focus on the synthesis and biological evaluation of a focused library of this compound derivatives against these and other relevant enzymatic targets. Such research will be crucial in elucidating the full therapeutic potential of this chemical class.
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.wiki [static.igem.wiki]
- 6. benchchem.com [benchchem.com]
- 7. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Hydroxynicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-hydroxynicotinonitrile (also known as 2-oxonicotinonitrile) analogs. The information presented herein is compiled from available scientific literature to delineate the key structural features that influence the biological activities of these compounds, including antiviral, antimicrobial, and potential anticancer effects.
Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives as antiviral agents. Nucleoside analogs of this scaffold have shown promising activity against influenza viruses and coronaviruses.
Quantitative Data: Antiviral Activity
The following table summarizes the in vitro antiviral efficacy of a synthesized 2-oxonicotinonitrile nucleoside analog against Influenza A (H5N1) virus.
| Compound ID | Structure | Virus | Assay | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| 2aAc | Acetylated nucleoside analogue of 4,6-diaryl-2-oxonicotinonitrile | Influenza A (H5N1) | Cytopathic Effect (CPE) Assay | Moderately Active | >100 | >1 |
| Ribavirin | Standard Drug | Influenza A (H5N1) | CPE Assay | 12.5 | >100 | >8 |
Data sourced from a study on the synthesis and biological evaluation of 2-oxonicotinonitriles and their nucleoside analogues. The study indicated that compound 2aAc was slightly active against influenza A (H5N1) and also showed good activity against SARS-CoV, although quantitative EC50 values for SARS-CoV were not provided[1].
Structure-Activity Relationship (SAR) Insights: Antiviral Activity
-
Nucleoside Analogs: The conversion of the this compound core into a nucleoside analog appears to be crucial for its antiviral activity. The acetylated nucleoside 2aAc demonstrated notable efficacy.
-
Glycosylation: The attachment of a sugar moiety, particularly a glycosyl group, is a key structural modification for conferring antiviral properties[1].
-
Diaryl Substituents: The presence of two aryl groups at the 4- and 6-positions of the 2-oxonicotinonitrile ring is a common feature of the active compounds synthesized[1]. The specific nature of these aryl groups likely influences the potency and selectivity of the antiviral effect, although a detailed SAR for these substitutions is not yet available.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antibacterial properties, showing activity against Gram-positive bacteria.
Quantitative Data: Antibacterial Activity
The antibacterial activity of several 2-oxonicotinonitrile derivatives was evaluated using the agar well diffusion method. The diameter of the zone of inhibition indicates the susceptibility of the bacteria to the compound.
| Compound ID | Structure | Bacillus subtilis (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) |
| 7b | N-alkylated 4,6-diaryl-2-oxonicotinonitrile | 23 | No Activity |
| 2b | Acetylated nucleoside analogue of 4,6-diaryl-2-oxonicotinonitrile | Moderate Activity | No Activity |
| 3b | O-alkylated 4,6-diaryl-2-oxonicotinonitrile | No Activity | 5 |
| Ampicillin | Standard Drug | 20 | 18 |
Data from a study evaluating synthesized 2-oxonicotinonitrile derivatives. Compound 7b exhibited significant activity against the Gram-positive bacterium Bacillus subtilis, even surpassing the standard drug ampicillin. Most tested compounds showed no activity against the Gram-negative bacterium Escherichia coli[1].
Structure-Activity Relationship (SAR) Insights: Antimicrobial Activity
-
N-Alkylation vs. O-Alkylation: N-alkylation of the 2-oxonicotinonitrile ring (as in compound 7b ) appears to be a favorable modification for potent activity against Bacillus subtilis. In contrast, O-alkylation (compound 3b ) resulted in a loss of activity against this strain.
-
Gram-Positive Selectivity: The current data suggests that these analogs are more effective against Gram-positive bacteria. The lack of activity against E. coli may be attributed to differences in the bacterial cell wall structure.
-
Nucleoside Modification: While the nucleoside analog 2b showed moderate activity, the N-alkylated, non-nucleoside analog 7b was the most potent antibacterial agent in this series, suggesting that glycosylation is not a prerequisite for antibacterial efficacy.
Potential Anticancer Activity and Signaling Pathways
While specific quantitative data on the anticancer activity of this compound analogs is limited in the reviewed literature, the broader class of nitrogen-containing heterocyclic compounds, including pyridine and quinoline derivatives, is well-established for its anticancer properties. These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
A plausible, yet hypothetical, mechanism of action for this compound analogs as anticancer agents could involve the inhibition of critical cancer-related signaling pathways, such as the PI3K/Akt pathway. This pathway is frequently hyperactivated in various cancers and plays a central role in cell growth and survival.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound analogs.
Experimental Protocols
Antiviral Cytopathic Effect (CPE) Assay
This protocol is a general procedure for determining the antiviral activity of compounds against viruses that cause a cytopathic effect in cell culture.
-
Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza) into 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the virus at a predetermined multiplicity of infection (MOI) to the cells. Immediately after, add the diluted test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (typically 48-72 hours).
-
CPE Observation: Observe the cells daily under a microscope for the appearance of CPE (e.g., cell rounding, detachment, lysis).
-
Quantification of Cell Viability: After the incubation period, quantify cell viability using a suitable method, such as the MTT assay (see below).
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.
Antibacterial Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of compounds by measuring the zone of growth inhibition.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Bacillus subtilis, Escherichia coli) in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A negative control (solvent) and a positive control (standard antibiotic) should also be included.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antibacterial activity.
MTT Assay for Cytotoxicity and Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting cell viability against the compound concentration.
Experimental Workflow Diagram
Caption: General workflow for SAR studies of this compound analogs.
References
A Comparative Analysis of Commercially Available 2-Hydroxynicotinonitrile for Purity
For researchers, scientists, and drug development professionals, the purity of starting materials is a critical determinant of experimental success and drug safety. This guide provides a comparative benchmark of commercially available 2-Hydroxynicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds. We present a summary of available purity data and detailed experimental protocols for its verification.
Purity Comparison of Commercial this compound
Sourcing high-purity this compound (also known as 2-hydroxy-3-pyridinecarbonitrile) is crucial for reproducible research and development. While many suppliers offer this compound, the stated purity and the analytical methods used for its determination can vary. Our investigation has compiled data from various commercial sources to provide a comparative overview.
| Supplier | Stated Purity | Analytical Method(s) Provided |
| Abound Chem | 98% | Not specified on product page.[1] |
| BLD Pharm | Not specified on product page | NMR, HPLC, LC-MS, UPLC documentation available upon request.[2] |
| ChemNet | Not specified on product page | General supplier, purity may vary.[3] |
Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles.
Experimental Protocols for Purity Determination
To ensure the quality of this compound for laboratory use, independent verification of purity is often necessary. Below are detailed protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust method for assessing the purity of non-volatile compounds like this compound by separating the main component from its impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 270 nm
-
A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A suitable capillary column (e.g., HP-5MS)
-
Autosampler
Reagents:
-
A suitable solvent for sample dissolution (e.g., Methanol or Dichloromethane)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Splitless
-
Carrier gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven temperature program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-550
-
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). The relative abundance of each impurity can be estimated from the peak areas in the total ion chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that can provide a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision NMR tubes
Reagents:
-
A suitable deuterated solvent (e.g., DMSO-d6)
-
A certified internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Experimental Workflow and Data Relationships
The following diagrams illustrate the logical flow of the purity analysis process and the relationship between the different analytical techniques.
Caption: Experimental workflow for the purity analysis of this compound.
Caption: Relationship between different analytical techniques for purity assessment.
References
Spectroscopic Cross-Validation: A Comparative Guide for 2-Hydroxynicotinonitrile and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for 2-Hydroxynicotinonitrile and its structural analogs. Due to the limited availability of public experimental spectroscopic data for this compound, this guide utilizes data from closely related compounds—2-Chloronicotinonitrile and 2-Aminonicotinonitrile—to provide a framework for spectroscopic cross-validation. Additionally, 2-Hydroxynicotinic acid is included as a proxy for this compound to illustrate expected spectral features. This guide is intended to assist researchers in the identification, characterization, and quality control of these compounds.
Data Presentation
The following tables summarize the key spectroscopic data for the comparative compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Hydroxynicotinic acid | DMSO-d₆ | 12.4 (s, 1H, OH), 8.04 (d, 1H), 7.82 (d, 1H), 6.39 (t, 1H)[1][2] |
| 2-Chloronicotinonitrile | Not Specified | 8.45 (dd, 1H), 8.35 (dd, 1H), 7.6 (dd, 1H) |
| 2-Aminonicotinonitrile | Not Specified | 7.95 (dd, 1H), 7.45 (dd, 1H), 6.65 (dd, 1H), 5.8 (s, 2H, NH₂)[3][4] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 2-Hydroxynicotinic acid | Not Specified | 168.0, 164.2, 142.1, 140.5, 118.3, 110.2[5] |
| 2-Chloronicotinonitrile | Not Specified | 152.1, 149.8, 140.9, 122.7, 115.8, 114.2 |
| 2-Aminonicotinonitrile | Not Specified | 160.2, 151.7, 142.3, 117.4, 115.9, 108.6 |
Table 3: IR Spectroscopic Data (Key Peaks)
| Compound | Sample Prep | Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2-Hydroxynicotinic acid | ATR | 3400-2500 (broad), 1700 (s), 1610 (s), 1250 (s) | O-H (acid), C=O (acid), C=C, C-O |
| 2-Chloronicotinonitrile | ATR | 2230 (s), 1580 (s), 1450 (m), 780 (s) | C≡N, C=N, C=C, C-Cl |
| 2-Aminonicotinonitrile | KBr | 3450, 3350 (m), 2220 (s), 1640 (s), 1580 (s) | N-H (amine), C≡N, N-H (bending), C=N |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |
| 2-Hydroxynicotinic acid | GC-MS | 139 | 122, 94, 66[5] |
| 2-Chloronicotinonitrile | Not Specified | 138/140 (isotope pattern) | 103, 76 |
| Aminoacetonitrile | Electron Ionization | 56 | 55, 28[6][7] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton resonances (typically 0-15 ppm).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon resonances (typically 0-200 ppm).
-
Acquire a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Place the sample in the instrument.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
-
Mandatory Visualization
Caption: Workflow for spectroscopic analysis and data validation.
Caption: Cross-validation of spectroscopic data using related compounds.
References
- 1. 2-Hydroxynicotinic acid(609-71-2) 1H NMR [m.chemicalbook.com]
- 2. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzonitrile(1885-29-6) 1H NMR [m.chemicalbook.com]
- 5. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aminoacetonitrile [webbook.nist.gov]
- 7. Aminoacetonitrile [webbook.nist.gov]
A Comparative Guide to the Bioactivity of 2-Hydroxynicotinonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring is a fundamental scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, hydroxynicotinonitriles represent a class of compounds with potential pharmacological applications owing to the presence of both a hydroxyl and a nitrile group, which can participate in various biological interactions. This guide provides a comparative overview of the known bioactivities of 2-Hydroxynicotinonitrile and its structural isomers: 3-Hydroxypicolinonitrile, 4-Hydroxynicotinonitrile, and 6-Hydroxynicotinonitrile. Due to a scarcity of direct comparative studies in publicly available literature, this guide synthesizes information on related compounds and presents standardized experimental protocols to enable researchers to conduct their own comparative analyses.
Chemical Structures
The isomeric forms of hydroxynicotinonitrile differ in the substitution pattern of the hydroxyl and cyano groups on the pyridine ring.
| Compound Name | Structure |
| This compound | CN attached to C3, OH to C2 |
| 3-Hydroxypicolinonitrile | CN attached to C2, OH to C3 |
| 4-Hydroxynicotinonitrile | CN attached to C3, OH to C4 |
| 6-Hydroxynicotinonitrile | CN attached to C3, OH to C6 |
Note: Structures are simplified representations.
Postulated Bioactivities and Rationale
While direct comparative data is limited, the chemical functionalities of these isomers suggest potential for various biological activities. The pyridine core is a known pharmacophore, and the hydroxyl and nitrile groups can act as hydrogen bond donors/acceptors and participate in electrostatic interactions with biological targets.
Potential Biological Activities:
-
Enzyme Inhibition: The electron-withdrawing nature of the nitrile group and the potential for the hydroxyl group to interact with active site residues suggest that these compounds could act as enzyme inhibitors.
-
Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess antimicrobial properties. The specific arrangement of functional groups in each isomer could influence its efficacy against various bacterial and fungal strains.
-
Antiproliferative and Cytotoxic Effects: Many heterocyclic compounds exhibit anticancer properties. The cytotoxicity of these isomers against various cancer cell lines warrants investigation.
Comparative Bioactivity Data (Hypothetical)
The following table is a template designed to be populated with experimental data. It illustrates how quantitative data for the comparative bioactivity of these isomers should be presented.
| Isomer | Cytotoxicity (IC₅₀ in µM) | Enzyme Inhibition (IC₅₀ in µM) | Antimicrobial Activity (MIC in µg/mL) |
| MCF-7 | A549 | Target Enzyme | |
| This compound | Data | Data | Data |
| 3-Hydroxypicolinonitrile | Data | Data | Data |
| 4-Hydroxynicotinonitrile | Data | Data | Data |
| 6-Hydroxynicotinonitrile | Data | Data | Data |
Experimental Protocols
To generate the comparative data, the following detailed experimental protocols are provided as a guide for researchers.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of the compounds against cancer cell lines (e.g., MCF-7 and A549).
Materials:
-
This compound and its isomers
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
MTT Assay Workflow
Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of the compounds on a specific enzyme. This example uses a generic kinase, but the protocol can be adapted for other enzymes.
Materials:
-
This compound and its isomers
-
Purified target enzyme (e.g., a protein kinase)
-
Substrate for the enzyme
-
ATP (if it's a kinase)
-
Assay buffer (optimized for the enzyme)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in assay buffer. Prepare enzyme, substrate, and ATP solutions in assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the enzyme and different concentrations of the inhibitor to the wells of a 96-well plate. Include a control with no inhibitor. Incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate and ATP mixture to each well.
-
Reaction Incubation: Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to the no-inhibitor control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Enzyme Inhibition Assay Workflow
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.
Materials:
-
This compound and its isomers
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well plates
-
Microbial inoculum
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in 96-well plates.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways
The specific signaling pathways affected by these isomers are yet to be elucidated. However, based on the activities of other pyridine-containing compounds, potential mechanisms could involve the modulation of key cellular signaling cascades. For instance, if these compounds exhibit antiproliferative activity, they might interfere with pathways crucial for cell cycle progression and survival, such as the MAPK/ERK or PI3K/Akt pathways. Further research, including molecular docking studies and western blot analysis, would be necessary to identify specific protein targets and delineate the exact mechanisms of action.
Putative Signaling Pathway
Conclusion
This guide highlights the need for direct comparative studies on the bioactivity of this compound and its isomers. The provided experimental protocols offer a standardized framework for researchers to generate robust and comparable data on their cytotoxic, enzyme inhibitory, and antimicrobial properties. Elucidating the structure-activity relationships among these isomers will be crucial for understanding their therapeutic potential and for guiding the design of novel drug candidates based on the hydroxynicotinonitrile scaffold.
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxynicotinonitrile
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 2-Hydroxynicotinonitrile, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is classified as harmful if swallowed, in contact with skin, or inhaled.[3] Adherence to proper PPE protocols is mandatory to ensure personnel safety.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Purpose & Use Case |
| Eye/Face Protection | Chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[1][4][5] | To protect eyes from splashes and dust particles. Required for all handling operations. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | To prevent direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[5] |
| Body Protection | Laboratory coat. For larger quantities or risk of significant splashing, impervious clothing or a chemical-resistant suit is required.[5][7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not required for small-scale laboratory use with adequate engineering controls (e.g., fume hood).[1] For large-scale use, emergencies, or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4] | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation and that eyewash stations and safety showers are easily accessible and operational.[4]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers are within reach.
2.2. Handling the Chemical
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2][5][8]
-
Portioning: When weighing or transferring the powder, use techniques that minimize aerosolization.
-
Container Management: Keep the container tightly closed when not in use.[1][2][7]
2.3. Post-Handling
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
Hand Washing: Wash hands with soap and water immediately after handling is complete and before leaving the laboratory.[8]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the designated waste stream.
Emergency and Disposal Plans
Immediate and appropriate action during an emergency is critical. The following tables and diagrams outline the necessary steps for exposure and spills, as well as proper disposal protocols.
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing and shoes.[1][2] Immediately wash the affected skin with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the exposed person to fresh air at once.[1][2] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water.[1][2] Seek immediate medical attention.[9] |
3.1. Spill Response Protocol
In the event of a spill, follow a structured response to ensure safety and proper cleanup.
Caption: Workflow for responding to a this compound spill.
3.2. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: The disposal of this compound and its associated waste must be handled by an approved and licensed waste disposal contractor.[1][2] Do not dispose of this chemical down the drain or in general trash.
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Hydroxyisonicotinonitrile | C6H4N2O | CID 2761051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
